Ciprofloxacin dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H20Cl2FN3O3 |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C17H18FN3O3.2ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;/h7-10,19H,1-6H2,(H,23,24);2*1H |
InChI Key |
PWRKLYZVCZMDTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl.Cl |
Origin of Product |
United States |
Molecular and Biochemical Mechanism of Action
Inhibition of Bacterial DNA Gyrase
DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA. patsnap.com This process is vital for relieving torsional stress during DNA replication and transcription. nih.gov Ciprofloxacin's primary mode of action, particularly in many Gram-negative bacteria, involves the potent inhibition of this enzyme. nih.gov
Specificity of Binding to DNA Gyrase Subunits (GyrA, GyrB)
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. nih.gov Ciprofloxacin (B1669076) exhibits specific binding to these subunits, which is fundamental to its inhibitory action. The GyrA subunit is responsible for the DNA cleavage and reunion activity, while the GyrB subunit harbors the ATP-binding site that drives the enzyme's supercoiling function. frontiersin.org
Research has shown that ciprofloxacin primarily targets the GyrA subunit, preventing it from carrying out the resealing of the DNA strand breaks it creates. drugbank.com Mutations conferring resistance to quinolones frequently occur within a specific region of the gyrA gene known as the quinolone resistance-determining region (QRDR). asm.org However, studies have also identified resistance mutations in the gyrB gene, suggesting that GyrB residues contribute to a quinolone-binding pocket that also involves the GyrA QRDR and the DNA itself. asm.org This indicates that ciprofloxacin's interaction is with a complex binding pocket formed at the interface of the GyrA and GyrB subunits and the bacterial DNA. asm.org The binding of ciprofloxacin to DNA gyrase is significantly more avid than its affinity for mammalian DNA gyrase, contributing to its selective toxicity. drugbank.com
DNA-Ciprofloxacin-Gyrase Cleavable Complex Formation
Ciprofloxacin does not simply bind to the free enzyme; instead, it stabilizes a transient intermediate state in the enzyme's catalytic cycle. The mechanism involves the formation of a ternary complex consisting of DNA, ciprofloxacin, and DNA gyrase. patsnap.comnih.gov DNA gyrase functions by creating a transient double-stranded break in one DNA segment (the G-segment) to allow another segment (the T-segment) to pass through. Ciprofloxacin intercalates into the cleaved DNA at this break, effectively acting as a molecular wedge that prevents the re-ligation of the broken DNA strands. nih.gov
This stabilization of the "cleavable complex" has two major detrimental effects on the bacterial cell. wikipedia.org Firstly, the stalled gyrase-DNA complexes act as physical roadblocks to the progression of DNA replication forks, leading to the arrest of DNA synthesis. wikipedia.org Secondly, these complexes can lead to the generation of lethal double-stranded DNA breaks, which, if not repaired, can trigger cell death. wikipedia.org The formation of these stable, non-functional complexes is a hallmark of quinolone action and is considered a form of enzyme poisoning.
Conformational Changes and Enzyme Inhibition Kinetics
The binding of ciprofloxacin to the gyrase-DNA complex induces conformational changes in the enzyme. These structural alterations are crucial for the stabilization of the cleaved complex. While detailed crystallographic structures have been challenging to obtain for the complete complex, models suggest that ciprofloxacin sits (B43327) at the DNA-protein interface. nih.gov
| Enzyme | Organism | Ciprofloxacin Activity | Finding |
| DNA Gyrase | E. coli | Inhibition of Supercoiling | Ciprofloxacin inhibits the supercoiling activity of DNA gyrase. wikipedia.org |
| DNA Gyrase | S. aureus | Inhibition of Supercoiling | Ciprofloxacin is a less potent inhibitor of gyrase compared to topoisomerase IV in this organism. asm.org |
| DNA Gyrase | M. tuberculosis | Cleaved Complex Formation | Ciprofloxacin is less effective at promoting cleaved complex formation compared to other fluoroquinolones like moxifloxacin. |
Inhibition of Bacterial Topoisomerase IV
Topoisomerase IV is another type II topoisomerase that is structurally and mechanistically related to DNA gyrase. wiley.com Its primary role is in the decatenation, or unlinking, of intertwined daughter chromosomes following DNA replication, a critical step for proper chromosome segregation into daughter cells. patsnap.com Ciprofloxacin also inhibits this enzyme, an action that is particularly important for its activity against many Gram-positive bacteria. patsnap.comnih.gov
Specificity of Binding to Topoisomerase IV Subunits (ParC, ParE)
Similar to DNA gyrase, topoisomerase IV is a heterotetramer, composed of two ParC and two ParE subunits. wiley.com The ParC subunit is the homolog of GyrA and is responsible for DNA cleavage and reunion, while the ParE subunit is the homolog of GyrB and contains the ATPase domain. wiley.com Ciprofloxacin's inhibitory action on topoisomerase IV involves binding to these subunits.
Mutational studies have been instrumental in identifying the binding specificity. Resistance to ciprofloxacin in many Gram-positive species, such as Streptococcus pneumoniae, often arises first from mutations in the QRDR of the parC gene, specifically at residues like Ser-79. asm.org This points to the ParC subunit as the primary binding site for ciprofloxacin within the topoisomerase IV enzyme. Further mutations in the parE gene can contribute to higher levels of resistance, indicating that, like with gyrase, the binding pocket is a complex interface involving both subunits and the DNA. Ciprofloxacin binds to the ParC subunit, stabilizing the enzyme-DNA complex and preventing the segregation of replicated chromosomes. patsnap.comucsf.edu
Role in Gram-Positive versus Gram-Negative Organisms
The relative importance of DNA gyrase and topoisomerase IV as the primary target for ciprofloxacin differs between Gram-negative and Gram-positive bacteria. This differential targeting has significant implications for the drug's spectrum of activity and the development of resistance.
In many Gram-negative bacteria , such as Escherichia coli, DNA gyrase is the more sensitive target. nih.govnih.gov Ciprofloxacin inhibits DNA gyrase at lower concentrations than it inhibits topoisomerase IV. Consequently, the initial mutations leading to resistance in these organisms are typically found in the gyrA gene. asm.org
Conversely, in many Gram-positive bacteria , including Staphylococcus aureus and Streptococcus pneumoniae, topoisomerase IV is the primary target. nih.govasm.orgwikipedia.org Ciprofloxacin is a more potent inhibitor of topoisomerase IV than DNA gyrase in these species. As a result, the first-step mutations conferring resistance commonly occur in the parC gene. asm.org High-level resistance then typically requires a secondary mutation in the gyrA gene. asm.org This dual-target nature is a key feature of fluoroquinolones, as bacteria must acquire mutations in both enzymes to achieve high levels of resistance. patsnap.com
| Enzyme | Organism Type | Primary/Secondary Target | Implication |
| DNA Gyrase | Gram-Negative (e.g., E. coli) | Primary | Initial resistance mutations typically occur in gyrA. nih.gov |
| Topoisomerase IV | Gram-Negative (e.g., E. coli) | Secondary | Higher drug concentrations are needed for inhibition. wiley.com |
| Topoisomerase IV | Gram-Positive (e.g., S. aureus) | Primary | Initial resistance mutations typically occur in parC. asm.orgasm.org |
| DNA Gyrase | Gram-Positive (e.g., S. aureus) | Secondary | Mutations in gyrA contribute to higher-level resistance. asm.org |
Cellular Consequences of DNA Replication Inhibition
The primary antibacterial action of ciprofloxacin stems from its inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. patsnap.comwikipedia.org These enzymes are critical for managing the topological state of DNA during replication, transcription, repair, and recombination. patsnap.com
DNA gyrase introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that builds up as the DNA double helix unwinds for replication and transcription. patsnap.comtandfonline.com Ciprofloxacin binds to the DNA-gyrase complex, stabilizing it and preventing the resealing of the DNA strands that the enzyme has nicked. patsnap.comtandfonline.com This action effectively halts DNA synthesis as the replication fork cannot proceed. patsnap.com
Similarly, topoisomerase IV is crucial for the separation of interlinked daughter DNA molecules following replication, a process particularly important in Gram-positive bacteria. patsnap.com Ciprofloxacin's inhibition of topoisomerase IV prevents the segregation of replicated chromosomes into daughter cells. patsnap.com The dual targeting of both DNA gyrase and topoisomerase IV is a key factor in ciprofloxacin's efficacy and reduces the likelihood of resistance development, as mutations in both enzymes would be required for complete resistance. patsnap.com
The inhibition of these enzymes leads to the fragmentation of bacterial DNA. wikipedia.org The ciprofloxacin-bound gyrase acts as a roadblock for DNA replication forks, which can lead to double-strand breaks (DSBs). nih.govbiorxiv.org These DSBs can occur both dependently and independently of replication fork activity. nih.govbiorxiv.org Even a single unrepaired DSB can be lethal to a bacterium like Escherichia coli. nih.gov
Induction of SOS Response in Bacteria
The DNA damage caused by ciprofloxacin, specifically the formation of double-strand breaks, triggers a complex stress response in bacteria known as the SOS response. frontiersin.org This response is a conserved pathway primarily aimed at repairing DNA damage. frontiersin.org
The SOS response is initiated when the RecA protein senses damaged, single-stranded DNA and becomes activated. frontiersin.org Activated RecA then facilitates the autoproteolysis of the LexA repressor protein, which normally suppresses the expression of a suite of genes involved in DNA repair. frontiersin.org The cleavage of LexA leads to the upregulation of these SOS genes. frontiersin.org
Interestingly, the SOS response can have a dual effect. While it is a survival mechanism, it can also contribute to the development of antibiotic resistance. nih.gov The activation of error-prone DNA repair polymerases during the SOS response can introduce mutations into the bacterial genome. nih.gov Studies have shown that subinhibitory concentrations of ciprofloxacin can induce the SOS response, leading to increased mutation frequencies. nih.gov This antibiotic-induced mutagenesis is a significant concern as it can promote cross-resistance to other classes of antibiotics. nih.gov
Furthermore, the SOS response is linked to the formation of "persister" cells, which are dormant, antibiotic-tolerant variants within a bacterial population. plos.org Research has demonstrated that ciprofloxacin-induced DNA damage and the subsequent SOS response can lead to the production of the TisB toxin in E. coli. plos.org TisB is a membrane peptide that decreases the proton motive force and ATP levels, inducing a dormant state that confers tolerance to multiple antibiotics. plos.org This SOS-induced persistence is an active mechanism for bacterial survival in the presence of fluoroquinolones. plos.org
Mechanisms Beyond Primary DNA Targets
While the primary mechanism of ciprofloxacin is the inhibition of DNA gyrase and topoisomerase IV, some research suggests effects beyond these primary targets. For instance, one study on Mycobacterium smegmatis indicated that ciprofloxacin could affect the composition of the cell wall, leading to a decrease in total lipids, phospholipids, and sugars at sub-MIC (Minimum Inhibitory Concentration) levels. mdpi.com However, other research has contradicted this, suggesting that the primary effects are confined to the inhibition of transcription, translation, and DNA supercoiling without altering the cell wall. mdpi.com
Ciprofloxacin has also been shown to stimulate intrachromosomal recombination of DNA sequences in Escherichia coli. nih.gov This stimulation occurs through both the RecBCD and RecFOR pathways and, surprisingly, can be independent of the SOS response. nih.gov This increased genetic variation could potentially favor the acquisition and spread of antibiotic resistance determinants. nih.gov
In mammalian cells, ciprofloxacin has been found to impair mitochondrial DNA (mtDNA) replication. nih.gov It inhibits Topoisomerase 2 (specifically Top2β), an enzyme present in mammalian mitochondria that regulates the supercoiling of mtDNA. nih.gov This inhibition leads to an accumulation of positively supercoiled mtDNA, which in turn halts mitochondrial transcription and replication, ultimately causing a depletion of mtDNA copy number. nih.gov These effects on mitochondria can block cell proliferation and differentiation. nih.gov
Sub-lethal Effects on Bacterial Physiology
Exposure to sub-lethal or sub-inhibitory concentrations (sub-MICs) of ciprofloxacin can have significant and varied effects on bacterial physiology. These concentrations, which are below the level required to kill the bacteria, can still act as stress-mediating factors. nih.gov
One of the most critical sub-lethal effects is the promotion of antibiotic resistance. nih.gov Continuous exposure of Pseudomonas aeruginosa to sub-MICs of ciprofloxacin has been shown to lead to the rapid development of high-level resistance, with mutations occurring in the gyrA and gyrB genes. nih.gov This can also lead to cross-resistance to other antibiotics, such as beta-lactams. nih.gov
Sub-MICs of ciprofloxacin can also modulate bacterial virulence. frontiersin.org In some cases, it has been shown to reduce the pathogenicity of Pseudomonas aeruginosa by inhibiting biofilm formation and the production of virulence factors like pyocyanin. frontiersin.orgbjid.org.br However, in other instances, ciprofloxacin has been observed to upregulate virulence across different strains. frontiersin.org The effect on virulence appears to be highly dependent on the specific bacterial strain, the concentration of the antibiotic, and the specific virulence factor being measured. frontiersin.org For example, in E. coli, sub-MICs of ciprofloxacin have been found to inhibit biofilm formation and reduce the expression of genes associated with virulence and biofilm production. bjid.org.br
Antimicrobial Activity Spectrum and Potency in Vitro & Mechanistic Studies
In Vitro Susceptibility Profiling of Bacterial Isolates
The in vitro efficacy of ciprofloxacin (B1669076) is demonstrated by its low minimum inhibitory concentrations (MICs) against a wide array of bacterial pathogens.
Ciprofloxacin exhibits high in vitro activity against a broad range of Gram-negative aerobic bacteria. echemi.comechemi.com This includes most members of the Enterobacteriaceae family, such as Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Proteus mirabilis, Proteus vulgaris, Providencia stuartii, Morganella morganii, Citrobacter freundii, and Serratia marcescens. echemi.comechemi.comfda.gov Notably, it is also active against multi-drug resistant Gram-negative bacteria. echemi.comechemi.com
Ciprofloxacin is particularly potent against Pseudomonas aeruginosa, a common opportunistic pathogen. fda.govmsdvetmanual.comnih.gov However, some strains of P. aeruginosa can develop resistance during treatment, underscoring the need for periodic susceptibility testing. hres.camedcentral.com Studies have shown that while the vast majority of P. aeruginosa eye isolates from Europe are fully susceptible, higher resistance rates have been observed in other regions. nih.gov The MIC90 (the concentration required to inhibit 90% of isolates) for ciprofloxacin against P. aeruginosa has been reported to be between 0.5 and 1 mg/L. nih.gov
Table 1: In Vitro Activity of Ciprofloxacin against Gram-Negative Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC90 (µg/mL) |
|---|---|---|
| Escherichia coli | ≤0.015 - 0.25 | 0.015 - 0.25 tandfonline.com |
| Klebsiella pneumoniae | --- | 0.05 - 1.0 tandfonline.com |
| Pseudomonas aeruginosa | 0.12 - 0.25 (most strains) nih.gov | 0.5 - 1.0 nih.gov |
| Enterobacteriaceae (various) | --- | <0.015 - 0.5 nih.gov |
Ciprofloxacin's activity against Gram-positive bacteria is more moderate compared to its effects on Gram-negative organisms. It demonstrates activity against methicillin-susceptible Staphylococcus aureus (MSSA). echemi.comechemi.comfda.gov The MIC90 for ciprofloxacin against both cloxacillin-resistant and -susceptible strains of S. aureus has been reported as 0.2 mg/L. nih.gov
Its efficacy against Streptococcus pneumoniae is considered moderate. echemi.comechemi.com The MIC90 for S. pneumoniae is reported to be 2.0 mg/L. rwandafda.gov.rw Ciprofloxacin also shows moderate activity against Streptococcus pyogenes and Enterococcus faecalis. echemi.comechemi.comrwandafda.gov.rw
Table 2: In Vitro Activity of Ciprofloxacin against Gram-Positive Bacteria
| Bacterial Species | MIC90 (µg/mL) |
|---|---|
| Staphylococcus aureus (methicillin-susceptible) | 0.2 nih.gov |
| Streptococcus pneumoniae | 2.0 rwandafda.gov.rw |
| Streptococcus pyogenes | 0.8 rwandafda.gov.rw |
Ciprofloxacin has demonstrated good in vitro activity against several atypical bacteria. echemi.comechemi.com This includes Mycoplasma species and Chlamydia trachomatis. echemi.comechemi.commsdvetmanual.comrwandafda.gov.rw It is also effective against Legionella pneumophila. echemi.comechemi.comrwandafda.gov.rw
Gram-Positive Bacterial Pathogens (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
Concentration-Dependent Bactericidal Activity (In Vitro Models)
The bactericidal action of ciprofloxacin is concentration-dependent, meaning that higher concentrations of the drug lead to a more rapid killing of bacteria. scispace.comnih.gov Time-kill curve studies have demonstrated this effect against various pathogens. nih.gov For instance, in studies with P. aeruginosa, S. pneumoniae, and S. aureus, higher concentrations of ciprofloxacin resulted in faster bacterial killing. nih.gov However, a paradoxical effect, where a decrease in the killing rate is observed at very high concentrations, has been noted. nih.gov
Post-Antibiotic Effect (PAE) in Bacterial Cultures
Ciprofloxacin exhibits a post-antibiotic effect (PAE), which is the suppression of bacterial growth that persists after the antimicrobial agent has been removed. nih.govresearchgate.net This effect has been demonstrated against both Gram-negative and Gram-positive bacteria. nih.gov
Studies have shown that a two-hour exposure to ciprofloxacin can produce a PAE of three to four hours for Gram-negative bacilli and 1.9 hours for S. aureus. nih.govresearchgate.net The duration of the PAE can increase with longer exposure times to the antibiotic. nih.govresearchgate.net For example, a four-hour PAE was observed for P. aeruginosa in human serum. nih.govresearchgate.net Interestingly, increasing the ciprofloxacin concentration beyond a certain point does not significantly lengthen the PAE. nih.govresearchgate.net
Table 3: Post-Antibiotic Effect (PAE) of Ciprofloxacin (2-hour exposure)
| Bacterial Group/Species | PAE Duration (hours) |
|---|---|
| Gram-negative bacilli | 3 - 4 nih.govresearchgate.net |
| Staphylococcus aureus | 1.9 nih.govresearchgate.net |
| Pseudomonas aeruginosa (in human serum) | 4 nih.govresearchgate.net |
| Escherichia coli (in urine) | 2 - 6 researchgate.net |
| Serratia marcescens (in urine) | 2 - 6 researchgate.net |
| Klebsiella pneumoniae (in urine) | 2 - 6 researchgate.net |
Synergy and Antagonism with Other Antimicrobial Agents (In Vitro)
In vitro studies have explored the interaction of ciprofloxacin with other antimicrobial agents to assess for synergistic or antagonistic effects.
Synergy, where the combined effect of two drugs is greater than the sum of their individual effects, has been observed between ciprofloxacin and several other antibiotics. For example, combinations of ciprofloxacin with azlocillin (B1666447) or ceftizoxime (B193995) have shown synergy against over 50% of P. aeruginosa and Serratia marcescens isolates. nih.gov Similarly, a synergistic effect was seen with ciprofloxacin and amikacin (B45834) against at least 50% of S. marcescens and S. aureus isolates. nih.gov In another study, ciprofloxacin combined with clindamycin, mezlocillin, or cefoxitin (B1668866) demonstrated synergy against a notable percentage of Bacteroides fragilis strains. nih.gov The combination of meropenem (B701) and ciprofloxacin has also been found to be predominantly additive or synergistic against both S. aureus and P. aeruginosa. arvojournals.org
Antagonism, where one drug diminishes the effect of another, has been less commonly reported. Most in vitro studies of ciprofloxacin in combination with aminoglycosides against Enterobacteriaceae and P. aeruginosa have shown additive or indifferent effects, with synergistic or antagonistic interactions being rare. asm.org
Biorelevant In Vitro Susceptibility Models (e.g., biofilm models)
The in vitro activity of ciprofloxacin against bacteria in their planktonic (free-floating) state is well-established; however, its efficacy can be significantly different when faced with bacteria growing in complex, structured communities known as biofilms. mdpi.comnih.gov Biofilms are associated with a large percentage of chronic bacterial infections and exhibit notoriously high tolerance to antimicrobial agents. nih.gov Various in vitro models have been employed to simulate these biofilm environments and assess the susceptibility of the embedded bacteria to ciprofloxacin.
Studies utilizing models such as polystyrene microtiter plates, colony biofilm systems, and antibiotic-incorporated polymers have consistently demonstrated that bacteria within a biofilm are substantially less susceptible to ciprofloxacin than their planktonic counterparts. mdpi.comoup.comspandidos-publications.comasm.org This reduced susceptibility is often quantified by comparing the Minimum Inhibitory Concentration (MIC) for planktonic cells with the Minimum Biofilm Bactericidal Concentration (MBBC) or Minimum Biofilm Eradication Concentration (MBEC). Research has shown that the concentration of ciprofloxacin required to kill bacteria in a biofilm can be 100 to over 1000 times higher than that needed for planktonic cells. nih.govoup.com
For instance, one study evaluating clinical isolates of Escherichia coli and Pseudomonas aeruginosa from prosthetic joint infections found that ciprofloxacin had a higher antibiofilm activity against E. coli (MBBC = 16 µg/mL) compared to P. aeruginosa (MBBC = 512 µg/mL). mdpi.com In another investigation focusing on Corynebacterium urealyticum, the MBBC for ciprofloxacin ranged from 128 to ≥1024 times its MBC for planktonic organisms. oup.com Similarly, for a methicillin-resistant Staphylococcus aureus (MRSA) strain, the MBEC of ciprofloxacin was found to be 40 µg/mL, which was over 100 times higher than its planktonic MIC. nih.gov
The effect of ciprofloxacin on biofilm formation itself can be complex. Some studies have shown that ciprofloxacin can inhibit the formation of biofilms by bacteria such as Proteus mirabilis, particularly at high concentrations. mdpi.com Conversely, other research has revealed that sub-inhibitory concentrations of ciprofloxacin can paradoxically enhance biofilm formation in certain bacteria, including Staphylococcus aureus. frontiersin.org One study found that sub-MIC levels of ciprofloxacin led to a significant, dose-dependent increase in biofilm biomass in both methicillin-sensitive (S. aureus) and methicillin-resistant S. aureus (MRSA) strains, potentially by altering the expression of genes related to adhesion and biofilm regulation. frontiersin.org
The development of novel delivery systems is an active area of research to improve ciprofloxacin's efficacy against biofilms. For example, incorporating ciprofloxacin into biodegradable waterborne polyurethane polymers has been shown to effectively inhibit biofilm formation by both E. coli and S. aureus on the material's surface. spandidos-publications.com Likewise, conjugating ciprofloxacin to poly(β-amino ester) polymers enhanced its ability to reduce biofilm viability in a P. aeruginosa model. acs.org
Table 1: Comparative In Vitro Activity of Ciprofloxacin Against Planktonic and Biofilm Bacteria
| Organism | Model/Strain | Planktonic MIC (µg/mL) | Biofilm Metric (µg/mL) | Fold Increase (Biofilm vs. Planktonic) | Reference |
|---|---|---|---|---|---|
| P. aeruginosa | ATCC 27853 | 0.26 | MBEC: 40 | ~154x | nih.gov |
| P. aeruginosa | Clinical Isolates | Not Specified | MBBC: 512 | Not Applicable | mdpi.com |
| E. coli | Clinical Isolates | Not Specified | MBBC: 16 | Not Applicable | mdpi.com |
| C. urealyticum | 3 Strains | 0.12-0.25 | MBBC: 128 to >1024 | 128-1024x (vs. MBC) | oup.com |
MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration; MBBC: Minimum Biofilm Bactericidal Concentration.
Molecular Basis for Variable Susceptibility
The variability in susceptibility to ciprofloxacin among different bacterial species and the emergence of resistance are primarily rooted in specific molecular mechanisms that either alter the drug's target or reduce the drug's intracellular concentration. microbiologyresearch.orgnih.gov Resistance to ciprofloxacin typically arises from the slow, stepwise accumulation of mutations rather than a single event. fda.gov
The primary targets of ciprofloxacin and other fluoroquinolones are two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.govnih.gov These enzymes manage the topological state of DNA during replication and transcription. oup.com Ciprofloxacin traps the enzyme-DNA complex, which prevents the re-ligation of DNA strands and leads to the accumulation of double-strand breaks, ultimately causing cell death. nih.govoup.com
The most significant mechanisms contributing to variable susceptibility and resistance are:
Target Site Mutations: Mutations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are a major cause of resistance. microbiologyresearch.orgoup.com These mutations typically occur in specific, conserved regions known as the Quinolone Resistance-Determining Regions (QRDRs). oup.com An alteration in the amino acid sequence of these regions can reduce the binding affinity of ciprofloxacin for the enzyme-DNA complex, thereby diminishing its inhibitory effect. microbiologyresearch.orgnih.gov In many Gram-negative bacteria like E. coli and P. aeruginosa, mutations in gyrA are often the first step in developing resistance, followed by mutations in parC which confer higher levels of resistance. microbiologyresearch.orgnih.govoup.com For example, in P. aeruginosa, a common mutation involves the substitution of threonine at position 83 in GyrA. microbiologyresearch.org
Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of ciprofloxacin through two main strategies:
Upregulation of Efflux Pumps: Many bacteria possess membrane proteins that act as efflux pumps, actively expelling antimicrobial agents from the cell. microbiologyresearch.orgoup.com Overexpression of these pumps, often due to mutations in their regulatory genes, is a common mechanism of resistance. microbiologyresearch.org This prevents ciprofloxacin from reaching a high enough concentration to effectively inhibit its target enzymes. In P. aeruginosa, the MexCD-OprJ efflux system is one such example associated with ciprofloxacin resistance. microbiologyresearch.org
Altered Drug Permeation: Changes in the outer membrane of Gram-negative bacteria can reduce the influx of ciprofloxacin. nih.gov For instance, a decreased production of porin proteins, such as OmpF in E. coli, which form channels for drug entry, has been linked to ciprofloxacin resistance. nih.gov
Plasmid-Mediated Resistance: While chromosomal mutations are the primary drivers of resistance, susceptibility can also be altered through the acquisition of resistance genes on mobile genetic elements like plasmids. microbiologyresearch.orgnih.gov These plasmid-mediated quinolone resistance (PMQR) genes can encode proteins that protect the target enzymes, modify the drug, or contribute to efflux, though this mechanism is considered less common for high-level resistance compared to target-site mutations. microbiologyresearch.orgnih.gov
The combination of these mechanisms can lead to high levels of ciprofloxacin resistance. oup.com An isolate with mutations in both gyrA and parC, combined with the overexpression of an efflux pump, will exhibit significantly higher resistance than an isolate with only a single mechanism. oup.com
Table 2: Key Molecular Mechanisms of Ciprofloxacin Resistance
| Mechanism | Description | Key Genes/Proteins Involved | Reference |
|---|---|---|---|
| Target Site Alteration | Mutations in the QRDRs of target enzymes reduce the binding affinity of ciprofloxacin. | gyrA, gyrB (DNA gyrase); parC, parE (Topoisomerase IV) | microbiologyresearch.orgnih.govoup.com |
| Efflux Pump Upregulation | Overexpression of membrane pumps actively removes ciprofloxacin from the cell. | marA (regulator in E. coli), MexCD-OprJ (in P. aeruginosa) | microbiologyresearch.orgnih.gov |
| Reduced Permeability | Decreased expression of outer membrane porins limits drug entry into the cell. | OmpF (in E. coli) | nih.gov |
| Plasmid-Mediated Resistance (PMQR) | Horizontal transfer of genes that can protect targets or inactivate the drug. | qnr genes, aac(6')-Ib-cr | microbiologyresearch.orgnih.gov |
Mechanisms of Antimicrobial Resistance to Ciprofloxacin
Efflux Pump Overexpression and Regulation
Energetics and Substrate Specificity of Efflux Pumps
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics like ciprofloxacin (B1669076), out of the bacterial cell. This process is a significant mechanism of both intrinsic and acquired resistance in many bacterial species. micropspbgmu.ru These pumps are categorized into several families based on their structure and the energy source they utilize for transport. acs.org
The majority of efflux pumps, including the major facilitator superfamily (MFS), multidrug and toxin extrusion (MATE) family, small multidrug resistance (SMR) family, and the resistance-nodulation-cell division (RND) family, are powered by the electrochemical energy stored in transmembrane ion gradients, such as the proton motive force. acs.org The ATP-binding cassette (ABC) family, in contrast, utilizes the hydrolysis of ATP to drive the translocation of substrates. acs.org
RND-type efflux pumps, which are particularly prominent in Gram-negative bacteria, are known for their broad substrate specificity, enabling them to extrude a diverse array of compounds including various classes of antibiotics, disinfectants, and dyes. micropspbgmu.ruacs.org In Pseudomonas aeruginosa, four RND efflux pumps—MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM—are known to expel fluoroquinolones. nih.gov The substrate specificity of these pumps can be altered by mutations. For instance, a single amino acid substitution (G288D) in the AcrB protein of Escherichia coli and Salmonella strains was shown to alter substrate specificity, leading to increased efflux of ciprofloxacin. acs.org
The effectiveness of these pumps in conferring resistance is intrinsically linked to the low permeability of the Gram-negative outer membrane. oup.com This synergistic relationship ensures that once an antibiotic is pumped out into the periplasm, its re-entry into the cytoplasm is hindered, thereby maintaining a low intracellular concentration of the drug.
Plasmid-Mediated Quinolone Resistance (PMQR) Genes
Since the late 1990s, the horizontal transfer of plasmid-mediated quinolone resistance (PMQR) genes has been recognized as a critical factor in the global spread of quinolone resistance. nih.govnih.gov These genes typically confer low-level resistance, which may not be sufficient to classify a bacterium as clinically resistant on its own. However, their presence provides a selective advantage, facilitating the development of higher-level resistance through subsequent chromosomal mutations. nih.govfrontiersin.org There are three primary mechanisms of PMQR: protection of the DNA gyrase and topoisomerase IV targets, enzymatic modification of the quinolone, and active efflux of the drug. nih.govfrontiersin.org
| PMQR Mechanism | Gene/Protein Family | Function |
| Target Protection | Qnr proteins (qnrA, qnrB, qnrS, etc.) | Bind to and protect DNA gyrase and topoisomerase IV from quinolone inhibition. frontiersin.orgoup.com |
| Enzymatic Modification | Aminoglycoside Acetyltransferase (AAC(6')-Ib-cr) | Acetylates and inactivates ciprofloxacin. frontiersin.orgnih.gov |
| Active Efflux | OqxAB and QepA efflux pumps | Extrude fluoroquinolones from the bacterial cell. frontiersin.orgbrieflands.com |
Qnr Proteins (QnrA, QnrB, QnrS) and Their Protective Mechanisms
The qnr genes (qnrA, qnrB, qnrS, and others) encode for pentapeptide repeat proteins that protect the bacterial DNA gyrase and topoisomerase IV from the inhibitory action of quinolones. frontiersin.orgoup.com These proteins were the first plasmid-mediated mechanism of quinolone resistance to be discovered. frontiersin.org By binding to the target enzymes, Qnr proteins prevent ciprofloxacin from effectively inhibiting DNA replication, thus conferring a low level of resistance. oup.comnih.gov
The expression of some qnr genes, such as qnrB, can be induced by ciprofloxacin itself through the SOS response, a global response to DNA damage. embopress.org This induction is dependent on the LexA and RecA proteins. embopress.org While the presence of a qnr gene alone may not confer clinical resistance, it significantly increases the minimum inhibitory concentration (MIC) of ciprofloxacin and can facilitate the selection of mutants with higher levels of resistance. frontiersin.orgoup.com For example, increased expression of qnrB or qnrS in E. coli has been shown to be sufficient to confer clinical resistance to ciprofloxacin. oup.com
Aminoglycoside Acetyltransferase (AAC(6')-Ib-cr)
The aac(6')-Ib-cr gene represents a unique mechanism of plasmid-mediated resistance, as it encodes a variant of an aminoglycoside acetyltransferase that can modify and inactivate not only aminoglycosides but also fluoroquinolones like ciprofloxacin. frontiersin.orgmdpi.com This bifunctional enzyme acetylates ciprofloxacin, reducing its antibacterial activity. frontiersin.orgnih.gov The aac(6')-Ib-cr gene is a variant of the common aac(6')-Ib gene and contains two specific amino acid substitutions (Trp102Arg and Asp179Tyr) that are responsible for its expanded substrate profile. nih.govmdpi.com The Asp179Tyr mutation, in particular, is thought to facilitate the binding of fluoroquinolones through π-stacking interactions with the quinolone ring. acs.org This gene is often found on plasmids that carry other resistance determinants, contributing to the emergence of multidrug-resistant strains. mdpi.com
OqxAB and QepA Efflux Pumps
The oqxAB and qepA genes encode for plasmid-mediated efflux pumps that actively transport fluoroquinolones out of the bacterial cell. frontiersin.orgmdpi.com
The OqxAB pump , a member of the RND family, was first identified on a plasmid in E. coli from swine manure and confers resistance to multiple agents, including ciprofloxacin, chloramphenicol, and olaquindox. frontiersin.orgbiotechrep.ir The oqxAB operon consists of two genes, oqxA and oqxB, which encode the periplasmic and transmembrane components of the pump, respectively. brieflands.combiotechrep.ir Overexpression of the OqxAB pump has been significantly associated with ciprofloxacin resistance in clinical isolates of Klebsiella pneumoniae. brieflands.comnih.gov
The QepA pump , belonging to the major facilitator superfamily (MFS), also contributes to reduced susceptibility to hydrophilic fluoroquinolones. brieflands.combrieflands.com The presence of qepA has been linked to resistance to levofloxacin. brieflands.com Both oqxAB and qepA are often found on transferable plasmids, sometimes in conjunction with other PMQR genes like aac(6')-Ib-cr and qnr genes, further complicating treatment options. mdpi.com
Chromosomal Mutations Beyond Target Genes (e.g., mar, sox, rob regulatory pathways)
Beyond mutations in the direct targets of ciprofloxacin (DNA gyrase and topoisomerase IV), chromosomal mutations in global regulatory systems also play a significant role in fluoroquinolone resistance. The mar (multiple antibiotic resistance), sox (superoxide response), and rob (right origin binding) regulons in Enterobacteriaceae are central to this type of resistance. researchgate.netlifescienceglobal.com These systems control the expression of a wide array of genes, including those encoding for efflux pumps and porins. researchgate.net
Activation of the marA and soxS genes, or the Rob protein, leads to the upregulation of the AcrAB-TolC efflux pump and the downregulation of the OmpF porin, which reduces the influx of antibiotics. lifescienceglobal.comopenmicrobiologyjournal.com Mutations in the repressor genes, such as marR, can lead to the constitutive overexpression of these regulators and, consequently, to a multidrug-resistant phenotype that includes ciprofloxacin. openmicrobiologyjournal.comnih.gov Studies have shown that overexpression of marA or soxS in clinical E. coli isolates that already have mutations in gyrA and parC leads to a further increase in fluoroquinolone resistance. nih.gov These regulatory mutations are estimated to play a role in approximately 10-15% of clinical fluoroquinolone-resistant E. coli strains. nih.gov
| Regulatory Pathway | Activator(s) | Key Downstream Effects |
| mar | MarA | Upregulation of AcrAB-TolC efflux pump; Downregulation of OmpF porin. lifescienceglobal.comopenmicrobiologyjournal.com |
| sox | SoxS | Upregulation of AcrAB-TolC efflux pump; Downregulation of OmpF porin. lifescienceglobal.comopenmicrobiologyjournal.com |
| rob | Rob | Activation of multiple antibiotic and superoxide (B77818) resistance genes. lifescienceglobal.com |
Biofilm-Associated Resistance Mechanisms
Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which adhere to surfaces. microbialcell.com This mode of growth provides bacteria with a significant survival advantage, including increased resistance to antimicrobial agents like ciprofloxacin. mdpi.commicrobialcell.com Resistance within a biofilm is a multifactorial phenomenon.
The biofilm matrix itself can act as a physical barrier, limiting the penetration of ciprofloxacin to the cells embedded within the deeper layers. mdpi.com Furthermore, the biofilm environment is characterized by gradients of nutrients and oxygen, which can lead to the development of dormant or slow-growing persister cells. mdpi.com These metabolically inactive cells are less susceptible to antibiotics that target active cellular processes. mdpi.com
Genetic resistance mechanisms are also frequently upregulated within biofilms. mdpi.com This includes mutations in the target topoisomerase genes and the increased expression of efflux pumps. mdpi.comfrontiersin.org For instance, some studies have shown that in Pseudomonas aeruginosa and Acinetobacter baumannii biofilms, cells acquired mutations in regulators of efflux pumps rather than in the topoisomerase target genes. frontiersin.org In contrast, another study on E. coli biofilms exposed to high concentrations of ciprofloxacin found that the evolved resistance was primarily due to mutations in the topoisomerase genes. frontiersin.org Interestingly, subinhibitory concentrations of ciprofloxacin have been shown to stimulate biofilm formation in Staphylococcus aureus by interacting with the AgrC protein, a key regulator of biofilm development. frontiersin.org This suggests that in some cases, the antibiotic itself can inadvertently promote a more resistant bacterial lifestyle. frontiersin.org
Adaptive Resistance and Persister Cell Formation
Adaptive resistance refers to the transient ability of a bacterial population to survive antibiotic concentrations that would otherwise be lethal, without any genetic alteration. This phenomenon is often a precursor to the development of genetically encoded resistance. In the context of ciprofloxacin, adaptive resistance can manifest through various physiological adjustments. One key mechanism involves the modulation of drug influx and efflux. For instance, bacteria can downregulate the expression of outer membrane porins, such as OmpF in Escherichia coli, which reduces the entry of ciprofloxacin into the cell. nih.gov Concurrently, the upregulation of efflux pumps, which actively expel the antibiotic from the cytoplasm, plays a crucial role. nih.govtandfonline.com This adaptive response allows bacteria to withstand the immediate effects of the antibiotic, providing a window of opportunity for the selection of permanent resistance mutations.
Persister cells represent a subpopulation of dormant or metabolically inactive cells within a bacterial community that exhibit high tolerance to antibiotics. plos.orgnih.gov Unlike resistant cells, persisters are not mutants; their tolerance is a transient phenotypic state. nih.gov Ciprofloxacin has been shown to induce the formation of persister cells. plos.orgplos.org Upon exposure to ciprofloxacin, a fraction of the bacterial population can enter a dormant state, rendering them insensitive to the bactericidal action of the antibiotic, which primarily targets active DNA replication. plos.orgpatsnap.com This persister subpopulation can survive the antibiotic treatment and, once the antibiotic pressure is removed, can resume growth, potentially leading to recurrent infections. nih.govresearchgate.net
The formation of persister cells in response to ciprofloxacin is intricately linked to cellular stress responses, particularly the SOS response. plos.org DNA damage caused by ciprofloxacin triggers the SOS gene network, which, in addition to its role in DNA repair, can also induce a state of dormancy in a subset of cells. plos.orgnih.gov Furthermore, toxin-antitoxin (TA) systems are key players in persister formation. plos.org For example, in E. coli, the SOS-inducible TisB toxin, a membrane peptide, can decrease the proton motive force and ATP levels, leading to a dormant, multidrug-tolerant state. plos.org The induction of such TA systems by ciprofloxacin provides a mechanism for the generation of persister cells that can endure the antibiotic assault. plos.orgnih.gov
The table below summarizes key findings from a study on E. coli demonstrating the induction of persister formation by ciprofloxacin and the role of the tisAB locus.
| Condition | Surviving Cells (CFU/ml) |
| Wild-type, no ciprofloxacin | 1.00E+09 |
| Wild-type + ciprofloxacin (1 µg/ml) | 1.00E+04 |
| ΔtisAB mutant + ciprofloxacin (1 µg/ml) | 1.00E+02 |
| Data derived from studies on ciprofloxacin-induced persister formation in E. coli. plos.org |
Global Regulatory Networks in Ciprofloxacin Resistance
The development of resistance to ciprofloxacin is often orchestrated by complex global regulatory networks that control the expression of a multitude of genes, leading to a coordinated cellular response. These networks allow bacteria to sense environmental stressors, such as the presence of an antibiotic, and mount a defense that can include reduced drug accumulation, target modification, and enhanced DNA repair.
The SOS response is a prime example of a global regulatory network activated by ciprofloxacin. nih.govamegroups.org By inhibiting DNA gyrase and topoisomerase IV, ciprofloxacin causes DNA damage, which triggers the activation of the RecA protein. amegroups.org Activated RecA facilitates the autocleavage of the LexA repressor, leading to the derepression of more than 40 genes in the SOS regulon in E. coli. nih.govamegroups.org These genes encode proteins involved in DNA repair and mutagenesis, including error-prone DNA polymerases. amegroups.org The induction of these polymerases can increase the mutation rate, thereby accelerating the evolution of resistance mutations in genes encoding the drug targets (gyrA, parC) or other resistance determinants. amegroups.org
The marRAB operon is another critical global regulatory system implicated in ciprofloxacin resistance. nih.govnih.gov The MarA protein is a transcriptional activator that upregulates the expression of the AcrAB-TolC efflux pump, a key transporter for expelling ciprofloxacin from the cell. nih.govresearchgate.net MarA also downregulates the expression of the OmpF porin, further limiting drug entry. nih.gov The expression of the marRAB operon is negatively regulated by the MarR repressor. nih.gov Mutations in marR can lead to the constitutive overexpression of MarA and, consequently, a multidrug-resistant phenotype that includes resistance to ciprofloxacin. nih.govnih.gov
The soxRS regulon is primarily activated in response to oxidative stress but also plays a significant role in ciprofloxacin resistance. nih.govoup.com Ciprofloxacin has been shown to induce the production of reactive oxygen species in bacterial cells, which can activate the SoxR sensor protein. oup.com Activated SoxR then promotes the transcription of the soxS gene. asm.org The SoxS protein, in turn, activates the expression of genes that confer resistance, including the acrAB efflux pump and the micF small RNA, which downregulates OmpF synthesis. nih.gov Constitutive expression of soxS due to mutations in soxR has been observed in clinical isolates with reduced susceptibility to ciprofloxacin. nih.govasm.org
Other global regulators, such as RobA and RamA , also contribute to ciprofloxacin resistance by modulating efflux pump expression. asm.orgnih.gov In E. coli, RobA can activate the marRAB operon, leading to increased AcrAB-TolC expression. In Salmonella enterica, the RamA regulator plays a predominant role in controlling the AcrAB-TolC efflux pump and is essential for the development of multidrug resistance, including to ciprofloxacin. nih.govnih.gov Overexpression of ramA, often due to mutations in its repressor RamR, results in elevated efflux activity and reduced susceptibility to ciprofloxacin. nih.govcore.ac.uk
The table below illustrates the impact of inactivating global regulators on the minimum inhibitory concentration (MIC) of ciprofloxacin and the expression of the acrB efflux pump gene in a ciprofloxacin-resistant Salmonella enterica serovar Enteritidis mutant.
| Gene Inactivated in Mutant 5408-cip | Ciprofloxacin MIC (µg/ml) | Relative acrB Expression |
| None (parental mutant) | 8 | 1.00 |
| ΔramA | 1 | 0.25 |
| Data derived from studies on the role of global regulators in Salmonella resistance. nih.govcore.ac.uk |
Molecular Epidemiology and Surveillance of Ciprofloxacin Resistance
Global Distribution and Prevalence of Resistance Genes
Resistance to ciprofloxacin (B1669076) is primarily mediated by chromosomal mutations in the quinolone resistance-determining regions (QRDRs) of genes encoding DNA gyrase and topoisomerase IV, and increasingly by plasmid-mediated quinolone resistance (PMQR) genes. nih.govmdpi.comnih.gov The global distribution of these resistance determinants varies significantly by geographical region and bacterial species.
Mutations in the QRDRs of the gyrA, gyrB, parC, and parE genes are the principal mechanisms of high-level ciprofloxacin resistance. nih.gov These mutations alter the target enzymes, reducing their affinity for fluoroquinolones. The most frequently observed mutations occur in the gyrA gene, particularly at codons 83 and 87, and in the parC gene at codon 80. nih.govplos.org
Studies have documented the widespread geographical dissemination of specific QRDR alleles. For instance, in Escherichia coli isolates from Asia, mutations at positions S83 and D87 of GyrA, combined with a mutation at S80 of ParC, are common. nih.gov A study of Salmonella enterica in Canada identified mutations in gyrA (notably S83F and D87N/D87Y) as a common resistance mechanism. cdnsciencepub.com Similarly, a systematic review of Mycobacterium tuberculosis found that gyrA mutations, especially D94G and A90V, are globally prevalent in fluoroquinolone-resistant strains, with some geographical differences in the frequencies of specific mutations. plos.org In Shigella sonnei, a single clonal emergence event involving sequential mutations in gyrA (S83L and D87G) and parC (S80I) is thought to be responsible for the global spread of ciprofloxacin resistance, with South Asia identified as a likely primary source. plos.org
| Bacterial Species | Common QRDR Mutations | Geographical Prevalence |
| Escherichia coli | gyrA: S83L, D87NparC: S80I | Asia, Europe. nih.govasm.org |
| Salmonella enterica | gyrA: S83F, D87N/Y | Canada, Worldwide. cdnsciencepub.comnih.gov |
| Shigella sonnei | gyrA: S83L, D87GparC: S80I | Global, originating from South Asia. plos.org |
| Neisseria gonorrhoeae | gyrA: S91F, D95G/NparC: D86N | Worldwide. oup.com |
| Mycobacterium tuberculosis | gyrA: A90V, D94G | Global. plos.org |
Table 1: Examples of Geographical Dissemination of Common QRDR Mutations Conferring Ciprofloxacin Resistance.
Plasmid-mediated quinolone resistance (PMQR) genes confer low-level resistance but can facilitate the selection of higher-level resistance through QRDR mutations. researchgate.net These genes are readily transferred between bacteria via mobile genetic elements, contributing significantly to the spread of resistance. mdpi.comnih.gov The main families of PMQR genes include qnr (e.g., qnrA, qnrB, qnrS), the aminoglycoside acetyltransferase variant aac(6')-Ib-cr, and efflux pumps like qepA and oqxAB. mdpi.comoup.com
The prevalence of PMQR genes is increasing globally. In aquatic environments in Bangladesh, a high prevalence (66%) of PMQR-positive E. coli has been reported, with qnrS being the most common determinant. plos.org Studies in Nigeria have identified PMQR genes in E. coli from healthy food animals, suggesting a significant reservoir in this region. oup.com In China, PMQR genes like oqxAB and aac(6')-Ib-cr are prevalent in Salmonella enteritidis. mdpi.com A study investigating enteric bacteria from human and animal sources in Nigeria found that qnrB and qnrA were the most frequently detected PMQR genes. nih.gov The co-existence of PMQR genes with other resistance determinants, such as extended-spectrum β-lactamases (ESBLs), on the same plasmids is a growing concern, as it facilitates the spread of multidrug-resistant isolates. nih.gov
| PMQR Gene Family | Examples | Reported Prevalence and Distribution |
| qnr | qnrA, qnrB, qnrS | Found globally in Enterobacteriaceae from human, animal, and environmental sources. nih.govoup.complos.org qnrS1 is frequently found in avian E. coli. oup.com |
| aac(6')-Ib-cr | - | Prevalent in E. coli and Salmonella spp. Often associated with ESBL genes. mdpi.comnih.gov |
| Efflux Pumps | qepA, oqxAB | oqxAB is common in Salmonella from food samples in China. mdpi.com qepA has been detected in E. coli from environmental water in Bangladesh. plos.org |
Table 2: Major Families of PMQR Genes and Their Distribution.
Geographical Dissemination of QRDR Alleles
Clonal Spread of Resistant Strains (Molecular Typing, e.g., MLST, PFGE)
The dissemination of ciprofloxacin resistance is not only due to the transfer of resistance genes but also to the successful spread of specific resistant bacterial clones. Molecular typing methods such as pulsed-field gel electrophoresis (PFGE) and multilocus sequence typing (MLST) are essential tools for tracking these clones. mdpi.comasm.org
Numerous studies have identified international and intercontinental clonal spread of ciprofloxacin-resistant bacteria. A prominent example is the E. coli sequence type 131 (ST131), a globally disseminated, multidrug-resistant clone often associated with ciprofloxacin resistance and the production of CTX-M-15 ESBLs. asm.orgnih.govnih.gov In Europe, the spread of ciprofloxacin-resistant E. coli causing urinary tract infections has been linked to two major clonal groups, O25:H4-ST131 and O15:K52:H1. asm.orgasm.org
PFGE analysis of Salmonella enteritidis in Shanghai suggested that clonal spread persisted locally for several years. mdpi.com In Canada, however, PFGE analysis of Streptococcus pneumoniae indicated that the spread of ciprofloxacin resistance was not primarily due to clonal dissemination, in contrast to penicillin resistance which was more clonal. asm.org Conversely, in England, the emergence of a fluoroquinolone-resistant S. pneumoniae clone (ST609) was demonstrated through MLST and PFGE. oup.com Similarly, a ciprofloxacin-resistant clone of Streptococcus pyogenes (emm type 6) was identified as spreading among pediatric patients in Spain. nih.gov
Horizontal Gene Transfer Events (e.g., plasmids, transposons)
Horizontal gene transfer (HGT) is a critical mechanism for the rapid dissemination of antibiotic resistance genes across different bacterial species and genera. nih.gov Mobile genetic elements (MGEs), including plasmids and transposons, are the primary vehicles for HGT. nih.gov In the context of ciprofloxacin resistance, HGT is particularly important for the spread of PMQR genes. mdpi.comnih.gov
Conjugative plasmids can carry multiple PMQR genes, often alongside other resistance determinants like ESBL genes, and transfer them efficiently between bacteria. mdpi.comnih.gov For example, a study on Salmonella enteritidis demonstrated the co-transfer of the PMQR gene oqxAB with the ESBL gene blaCTX-M-14/55 on a large IncHI2 plasmid. mdpi.com Research has also shown that the presence of ciprofloxacin can facilitate the transfer of resistance plasmids from commensal E. coli to pathogenic Shigella sonnei. biorxiv.org Transposons and integrons play a role in assembling arrays of resistance genes onto these plasmids, creating multidrug resistance regions. mdpi.comnih.gov The ability of these MGEs to cross phylogenetic barriers means that resistance genes originating in environmental or commensal bacteria can be transferred to human pathogens. nih.gov
Genomic and Metagenomic Approaches to Resistance Surveillance
Modern surveillance of antimicrobial resistance is increasingly reliant on genomic and metagenomic approaches. mdpi.com Whole-genome sequencing (WGS) of bacterial isolates provides the ultimate resolution for molecular typing and allows for the comprehensive identification of all known resistance genes (ARGs), including QRDR mutations and PMQR genes, as well as virulence factors and mobile genetic elements. nih.govcrcsaafe.com.au
Metagenomics, which involves sequencing all DNA directly from a sample (e.g., wastewater, gut microbiota), bypasses the need for culturing individual bacteria. frontiersin.orgnih.gov This is a significant advantage, as many bacteria are difficult or impossible to culture using standard methods. mdpi.com Metagenomic surveillance can provide a broader picture of the "resistome"—the collection of all ARGs in a community—and can be used to monitor the prevalence and diversity of resistance genes in various environments, such as hospitals, farms, and sewage treatment plants. nih.govcrcsaafe.com.au These approaches can help identify environmental reservoirs of resistance and track the transmission routes of ARGs and resistant pathogens between animals, humans, and the environment, embodying the One Health perspective. crcsaafe.com.aunih.gov
Phylogenetic Analysis of Resistant Isolates
Phylogenetic analysis, often based on WGS data, is a powerful tool for reconstructing the evolutionary history and transmission dynamics of resistant pathogens. oup.com By comparing the genetic relatedness of isolates, researchers can infer evolutionary relationships, trace the origins of outbreaks, and understand the large-scale dissemination pathways of resistant clones. asm.orgnih.gov
For example, phylogenetic analysis of ciprofloxacin-resistant Shigella sonnei revealed that a single resistant clone, likely originating in South Asia, has spread globally. plos.org A similar study in India showed the recent dominance of a ciprofloxacin-resistant S. sonnei lineage. asm.orgnih.gov Phylogenetic analysis of E. coli from humans, chickens, and the environment in Bangladesh demonstrated a close genetic relationship between strains from different sources, suggesting inter-source transmission of resistant bacteria. plos.org These evolutionary insights are invaluable for informing public health interventions and control strategies by identifying major sources and routes of transmission for ciprofloxacin-resistant bacteria. researchgate.net
Environmental Reservoirs and Transmission Pathways (Non-Clinical)
The environment is increasingly recognized as a significant reservoir for the development and dissemination of antibiotic resistance. Various non-clinical settings harbor ciprofloxacin-resistant bacteria and the genetic elements that confer resistance, facilitating their potential transmission.
Wastewater treatment plants (WWTPs) are critical nodes in the environmental transmission of ciprofloxacin resistance. researchgate.netmdpi.com They receive influent from domestic, hospital, and industrial sources, which can contain ciprofloxacin residues and resistant bacteria. researchgate.net A study in Iran revealed a high prevalence of ciprofloxacin-resistant E. coli in various wastewater sources, with clinical specimens showing the highest frequency (64.63%), followed by hospital wastewater (51.51%), and municipal wastewater (14.70%). nih.gov Despite treatment processes, WWTP effluents can still discharge ciprofloxacin-resistant bacteria and resistance genes into aquatic environments. researchgate.netmdpi.com For instance, one study found that while the prevalence of ciprofloxacin-resistant bacteria was reduced in treated sludge compared to raw sludge, they were not entirely eliminated. tandfonline.com
Aquatic ecosystems, including rivers and sediments, serve as major environmental reservoirs for ciprofloxacin resistance. nih.govnih.gov River sediments, in particular, can act as sinks for contaminants, including fluoroquinolones, leading to the selection and proliferation of resistant bacteria. researchgate.netscispace.com A study of the Musi River in India, which receives effluents from drug manufacturing, found high concentrations of fluoroquinolones in river sediments, positively correlating with the abundance of ciprofloxacin-resistant bacteria. scispace.com Research has demonstrated the presence of plasmid-mediated quinolone resistance (PMQR) genes, such as qnrS and qnrB, in ciprofloxacin-resistant isolates from river biofilms and sediments, highlighting the role of these environments in the horizontal gene transfer of resistance determinants. nih.gov The co-occurrence of heavy metals in these environments can also exert co-selection pressure for antibiotic resistance. scispace.com
Biofilms, which are communities of microorganisms attached to surfaces, are another crucial environmental reservoir for ciprofloxacin resistance. nih.govmdpi.com Bacteria within biofilms exhibit increased tolerance to antibiotics compared to their planktonic counterparts. mdpi.com Studies have shown that biofilms can facilitate the development of low-level resistance to ciprofloxacin. nih.gov For example, research on Pseudomonas aeruginosa demonstrated that while planktonic cultures evolved high-level resistance through mutations in target genes, biofilm populations tended to acquire mutations related to efflux pumps, resulting in lower-level resistance. nih.gov However, other research has shown that continuous exposure of E. coli biofilms to high concentrations of ciprofloxacin can lead to the rapid evolution of high-level resistance. frontiersin.org
The following tables present data on the prevalence of ciprofloxacin resistance in various environmental settings and the resistance genes detected.
Table 1: Prevalence of Ciprofloxacin-Resistant E. coli in Various Non-Clinical Sources in Iran
| Source | Number of Isolates | Percentage of Ciprofloxacin-Resistant Isolates (%) |
| Hospital Wastewater | 33 | 51.51 |
| Municipal Wastewater | 34 | 14.70 |
| Poultry Slaughterhouse Wastewater | 12 | 8.33 |
| Livestock Slaughterhouse Wastewater | 9 | 33.33 |
| Healthy Children (Fecal) | 176 | 10.22 |
| Data sourced from a study conducted in Iran. nih.gov |
Table 2: Ciprofloxacin Resistance Genes Detected in Environmental Isolates
| Gene | Organism(s) | Environmental Source |
| qnrS | Aeromonas spp., E. coli | River Biofilm and Sediment, Wastewater |
| qnrB | E. coli | River Biofilm and Sediment, Wastewater |
| aac(6')-Ib-cr | Aeromonas spp., E. coli | River Biofilm and Sediment, Wastewater |
| Data compiled from studies on wastewater and river ecosystems. nih.govnih.gov |
Mathematical Modeling of Resistance Dynamics
Mathematical models are valuable tools for understanding the complex dynamics of antibiotic resistance and for predicting the emergence and spread of resistant bacteria. nih.govfrontiersin.org Several modeling approaches have been applied to investigate the dynamics of ciprofloxacin resistance.
Pharmacodynamic models are frequently used to describe the relationship between drug concentrations and their effect on bacterial populations, including the selection of resistant strains. nih.govplos.org These models can incorporate data on both susceptible and resistant subpopulations to predict how different dosing regimens may influence the emergence of resistance. nih.gov For instance, a two-population pharmacodynamic model for Staphylococcus aureus demonstrated that it could effectively describe the enrichment of subpopulations with low-level ciprofloxacin resistance. nih.gov Another study using an in vitro kinetic model to examine Escherichia coli found that the time above the mutant prevention concentration (MPC) was a key factor in preventing the growth of resistant bacteria, and that an AUC/MPC ratio of ≥22 was predictive of preventing the development of resistant mutants. scispace.com
Models of horizontal gene transfer (HGT) are crucial for understanding the dissemination of resistance genes in the environment. frontiersin.org These models can help to estimate the frequency of transfer of resistance determinants, such as plasmids, between different bacterial species. frontiersin.org While specific models for the HGT of ciprofloxacin resistance genes are a developing area, general models of HGT dynamics provide a framework for understanding how plasmid-mediated quinolone resistance (PMQR) genes can spread in environmental reservoirs like wastewater and river sediments. frontiersin.org
Environmental transmission models aim to capture the movement of resistant bacteria and resistance genes between different compartments, such as humans, animals, and the environment. mdpi.com A modeling study that included an environmental compartment found that human resistance levels were sensitive to parameters such as the rate of loss of environmental resistance and the rate of environment-to-human transmission. mdpi.com Another modeling approach focuses on predicting the minimum selection concentration (MSC), which is the lowest antibiotic concentration at which resistant bacteria are selected for. nih.gov This is particularly relevant for environmental settings where sub-inhibitory concentrations of antibiotics like ciprofloxacin may be present. nih.gov
Kinetic models have also been developed to predict the impact of antibiotic exposure on the population dynamics of susceptible and resistant bacteria in specific environments, such as the gut. One such model, based on data from piglets treated with ciprofloxacin, was able to describe the kinetics of susceptible and resistant enterobacteria and predict the total amount of resistant bacteria excreted over time under different treatment durations and exposure levels. plos.orgsemanticscholar.org
The following table summarizes different types of mathematical models used to study ciprofloxacin resistance dynamics.
Table 3: Types of Mathematical Models for Ciprofloxacin Resistance Dynamics
| Model Type | Focus | Key Parameters | Application to Ciprofloxacin Resistance |
| Pharmacodynamic | Relationship between drug concentration and bacterial killing/growth | MIC, MPC, AUC/MIC, Time > MIC | Predicting the emergence of resistant S. aureus and E. coli during treatment. nih.govscispace.com |
| Horizontal Gene Transfer | Spread of resistance genes via mobile genetic elements | Transfer frequency, fitness cost of plasmids | Understanding the dissemination of PMQR genes in environmental settings. frontiersin.org |
| Environmental Transmission | Movement of resistant bacteria between compartments | Transmission rates, decay rates in the environment | Assessing the contribution of environmental reservoirs to human resistance levels. mdpi.com |
| Minimum Selection Concentration (MSC) | Lowest antibiotic concentration that selects for resistance | Fitness cost of resistance, bacterial growth rates | Predicting the risk of resistance development in environments with low-level ciprofloxacin contamination. nih.gov |
| Bacterial Kinetic | Population dynamics of susceptible and resistant strains | Growth rates, killing rates, drug concentrations | Modeling the impact of ciprofloxacin exposure on the excretion of resistant enterobacteria. plos.orgsemanticscholar.org |
Structure Activity Relationships Sar and Rational Drug Design
Essential Pharmacophores for DNA Gyrase/Topoisomerase IV Inhibition
The core structure of ciprofloxacin (B1669076), the quinolone nucleus, is essential for its antibacterial action. Specifically, the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton is the fundamental pharmacophore required for binding to its primary targets: DNA gyrase and topoisomerase IV. nih.govasm.org These enzymes are crucial for bacterial DNA replication, recombination, and repair. mdpi.comfrontiersin.orgresearchgate.net Ciprofloxacin's mechanism involves inhibiting the resealing of the DNA double-strand break mediated by these enzymes, leading to DNA damage and bacterial cell death. nih.govfrontiersin.org The interaction is believed to occur at the catalytic center of the enzymes, where the quinolone molecule stabilizes the enzyme-DNA cleavage complex. asm.orgmaynoothuniversity.ie
The basic pharmacophore of the fluoroquinolone class is centered on the quinoline (B57606) ring system. wikipedia.org Modifications to this core structure have led to the development of numerous fluoroquinolone drugs. wikipedia.org The carboxylic acid group at position 3 and the exocyclic oxygen at position 4 are considered the active DNA-gyrase binding sites. msdvetmanual.com
Role of the Piperazine (B1678402) Ring and Its Substitutions
The piperazine ring at the C-7 position of ciprofloxacin is a critical determinant of its antibacterial spectrum and potency. This heterocyclic ring enhances the drug's penetration into bacterial cells and improves its activity, particularly against Pseudomonas aeruginosa and other Gram-negative bacteria. msdvetmanual.comoup.com The basicity of the piperazine nitrogen is also important for its interaction with the target enzymes. ucl.ac.be
Substitutions on the N-4 position of the piperazine ring have been extensively explored to modulate the pharmacological properties of ciprofloxacin. nih.govucl.ac.be For instance, alkylation at this position can enhance activity against Gram-positive organisms. nih.gov Introducing bulky functional groups at the C-7 position can significantly influence the drug's effectiveness, spectrum, and safety profile. mdpi.com Research has shown that acylating the N-4 position can lead to compounds with a weaker basic character, which, while still active, are generally less potent than the parent ciprofloxacin against Escherichia coli. ucl.ac.be Conversely, introducing substituents like N-acylarylhydrazone at the C-7 position has led to derivatives with significantly enhanced potency against certain strains of Staphylococcus aureus. researchgate.net
Influence of Substitutions at C-7 and C-8 Positions
C-7 Position: As mentioned, the substituent at this position is a major factor influencing antibacterial potency, spectrum, and safety. nih.gov The introduction of various five- or six-membered heterocyclic rings, such as the piperazine in ciprofloxacin, has proven effective. mdpi.com The nature of this substituent can also impact the drug's susceptibility to bacterial efflux pumps, which are a common mechanism of resistance. ucl.ac.be For example, introducing hydrophobic substituents at C-7 may reduce efflux in Gram-positive bacteria. ucl.ac.be
C-8 Position: Modifications at the C-8 position can affect the molecule's configuration and its affinity for the target site. ekb.eg The presence of a fluorine atom at C-8 is known to improve activity against anaerobic and Gram-positive bacteria. mdpi.com A methoxy (B1213986) group at this position has been shown to enhance lethal activity, even in the absence of protein synthesis. nih.gov However, some substitutions, like an ethyl group, can diminish activity against both Gram-positive and Gram-negative bacteria.
The strategic combination of substituents at C-7 and C-8 is critical for designing potent, broad-spectrum fluoroquinolones that can overcome resistance.
Impact of Fluorine at C-6 Position
A hallmark of the fluoroquinolone class, including ciprofloxacin, is the presence of a fluorine atom at the C-6 position. frontiersin.orgwikipedia.org This single substitution profoundly enhances antibacterial activity compared to non-fluorinated quinolones. mdpi.comnih.gov The fluorine atom increases the potency of the drug by 5- to 100-fold and improves its penetration into the bacterial cell. nih.gov It also significantly enhances the inhibition of DNA gyrase. mdpi.comasm.org The combination of the C-6 fluorine, the C-7 piperazine ring, and the N-1 cyclopropyl (B3062369) group increased the potency of ciprofloxacin to inhibit E. coli gyrase by nearly 200 times relative to the first-generation quinolone, nalidixic acid. mdpi.com While crucial for the high activity of many fluoroquinolones, it has been demonstrated that this fluorine atom is not an absolute requirement for antibacterial activity in all cases. wikipedia.org
Rational Design of Novel Fluoroquinolone Analogues
The extensive knowledge of SAR for fluoroquinolones has fueled the rational design of novel analogues with improved properties. The goal is often to enhance potency, broaden the antibacterial spectrum, overcome resistance mechanisms, and improve safety profiles. maynoothuniversity.ieresearchgate.netnih.gov
Researchers have synthesized numerous derivatives by modifying the ciprofloxacin scaffold. mdpi.com A common strategy involves introducing new functional groups at the C-7 piperazine ring. researchgate.netresearchgate.net For example, hybrid molecules combining ciprofloxacin with other pharmacophores, such as N-acylarylhydrazone or flavonoid moieties, have been created. researchgate.netnih.gov Some of these novel compounds have shown significantly increased potency against both drug-sensitive and drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov These studies often demonstrate that the new derivatives retain the ability to inhibit DNA gyrase and topoisomerase IV, and in some cases, also inhibit other bacterial processes like efflux pumps. nih.gov
Computational Chemistry and Molecular Docking Studies
Computational chemistry and molecular docking have become invaluable tools in the rational design of new ciprofloxacin analogues. japtronline.comtandfonline.comjchr.org These in silico methods allow researchers to predict how different molecules will bind to their target enzymes, DNA gyrase and topoisomerase IV. jchr.org
Molecular docking simulations can assess the binding affinity of designed compounds to the active site of the target proteins. japtronline.comjchr.org By analyzing the interactions, such as hydrogen bonds and van der Waals forces, scientists can identify which structural modifications are likely to lead to stronger binding and, consequently, higher biological activity. japtronline.comtandfonline.com For example, docking studies have been used to investigate derivatives of ciprofloxacin with 1,3,4-thiadiazole (B1197879) moieties, identifying compounds with potentially enhanced antibacterial efficacy. jchr.orgjchr.org These computational approaches help to prioritize which novel compounds should be synthesized and tested in the laboratory, saving time and resources. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govacs.org For ciprofloxacin and other fluoroquinolones, QSAR models have been developed to predict the antibacterial activity of new derivatives. nih.govresearchgate.net
These models use molecular descriptors—numerical values that describe various properties of a molecule—to build a mathematical equation that relates structure to activity. dergipark.org.tr For instance, a QSAR model was developed using a large dataset of compounds to identify potential new inhibitors of DNA gyrase based on the ciprofloxacin scaffold. nih.gov The model, which had an accuracy of 83%, was then used to screen a virtual library of compounds, leading to the identification of several potential inhibitors with better predicted binding scores than ciprofloxacin itself. nih.gov QSAR studies have also shown correlations between antibacterial activity and specific electronic and steric parameters of the substituents. tandfonline.com This approach is a powerful tool in the ligand-based design of new and more effective antibacterial agents. acs.org
Strategies to Overcome Existing Resistance Mechanismsnih.govbrieflands.combrieflands.comnih.gov
The escalating prevalence of bacterial resistance to ciprofloxacin has necessitated the development of innovative strategies to restore its clinical efficacy. Research efforts are largely concentrated on the rational design of new ciprofloxacin derivatives and adjuvants that can circumvent or subvert known resistance mechanisms, primarily target site mutations and active efflux. The key approaches include structural modifications of the ciprofloxacin scaffold, the synthesis of hybrid molecules with dual-action capabilities, and the co-administration of efflux pump inhibitors.
Structural Modifications of the Ciprofloxacin Scaffold
Strategic modifications to the core structure of ciprofloxacin have been explored to enhance its activity against resistant pathogens. These modifications often target the C-7 and N-1 positions of the quinolone ring, as these sites are crucial for interaction with bacterial DNA gyrase and topoisomerase IV, as well as for influencing the drug's susceptibility to efflux. mdpi.comnih.gov
Modifications at the C-7 position, which typically bears a piperazine ring, have been shown to significantly impact antibacterial potency and spectrum. nih.gov For instance, the introduction of bulky or aryl substituents at the N-4 position of the piperazine ring can alter the molecule's interaction with the target enzymes and in some cases, overcome the protective effects of resistance mutations in the GyrA subunit of DNA gyrase. researchgate.net Research has shown that adding a dinitrophenyl (DNP) group to the C-7 piperazinyl ring of ciprofloxacin can reduce the protective effect of certain GyrA resistance mutations in Escherichia coli. researchgate.net Similarly, the synthesis of C-7/C-7-linked dimeric ciprofloxacin derivatives has demonstrated specific and potent activity against Staphylococcus aureus, with some derivatives showing MIC values significantly lower than the parent compound. nih.gov One monomeric oxoethyloctanoate ciprofloxacin derivative exhibited a remarkable MIC of less than 1 nM against S. aureus. nih.gov
The N-1 position, occupied by a cyclopropyl group in ciprofloxacin, is also a critical determinant of antibacterial activity. researchgate.net While the cyclopropyl group is generally considered optimal for potency against Gram-negative bacteria, modifications at this position have been investigated to enhance activity against resistant strains. brieflands.comresearchgate.net However, the addition of large hydrophobic benzofused substituents at the N-1 position has been found to decrease activity against Gram-negative bacteria due to impaired outer membrane penetration and reduced inhibition of DNA gyrase. chemrxiv.orgacs.org
Interactive Data Table: Activity of C-7 Modified Ciprofloxacin Analogs
| Compound/Analog | Modification at C-7 | Test Organism | MIC (µg/mL) | Fold Change vs. Ciprofloxacin | Reference |
|---|---|---|---|---|---|
| Ciprofloxacin | Piperazine | S. pneumoniae 7785 | 1 | - | nih.gov |
| NSFQ-105 | 4-(4-aminophenylsulfonyl)-1-piperazinyl | S. pneumoniae 7785 | 0.06 - 0.125 | 8-16x more active | nih.gov |
| Ciprofloxacin | Piperazine | S. aureus ATCC 6538P | 2.2 (µM) | - | mdpi.com |
| CD-10 | α-phenyl, Ar = 2-pyrimidyl acetamide | S. aureus ATCC 6538P | 0.4 (µM) | 5.5x more active | mdpi.com |
| CD-7 | Ar = 3-chlorophenyl acetamide | S. aureus ATCC 6538P | 0.6 (µM) | 3.7x more active | mdpi.com |
| Ciprofloxacin | Piperazine | S. aureus | 0.49 | - | ccspublishing.org.cn |
| Derivative 7a | Methoxy at R1 position | MRSA | 0.016 | 30.6x more active | ccspublishing.org.cn |
Hybrid Molecules
A promising strategy to combat resistance involves the creation of hybrid molecules that covalently link ciprofloxacin to another bioactive moiety. This approach aims to create a single chemical entity with a dual mechanism of action, potentially leading to synergistic effects and a reduced likelihood of resistance development. nih.govencyclopedia.pub
One notable example is the development of pyrazole-ciprofloxacin hybrids. In one study, a series of these hybrids demonstrated excellent activity against ciprofloxacin-resistant S. aureus, with some compounds showing MIC values as low as 0.125 µg/mL. nih.govrsc.org One particular hybrid, 7g, not only displayed potent antibacterial activity but also remarkable antibiofilm activity, inhibiting biofilm formation at a concentration 50 times lower than that of ciprofloxacin. nih.govrsc.org
Ciprofloxacin-sulfonamide hybrids have also shown significant potential. Certain hybrids exhibited potent inhibitory activity against both DNA gyrase and topoisomerase IV. researchgate.netcolab.ws Notably, some of these hybrids demonstrated a marked improvement in antibacterial activity over ciprofloxacin against both Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens, with MIC values up to 19.6-fold lower than ciprofloxacin against E. coli. researchgate.netcolab.ws
Another innovative approach involves creating hybrids of ciprofloxacin with other classes of antibiotics, such as aminoglycosides. Covalently linked kanamycin-ciprofloxacin hybrids have been synthesized and, while showing antagonism relative to ciprofloxacin, were significantly more potent than kanamycin (B1662678) alone against Gram-negative bacteria and could overcome dominant aminoglycoside resistance mechanisms. researchgate.netucl.ac.bemdpi.com These hybrids also demonstrated a significant delay in the development of resistance in both E. coli and B. subtilis compared to the individual drugs or a simple mixture. researchgate.netucl.ac.be
Interactive Data Table: Activity of Ciprofloxacin Hybrid Molecules
| Hybrid Compound | Partner Moiety | Test Organism | Ciprofloxacin MIC (µg/mL) | Hybrid MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| Pyrazole-Ciprofloxacin Hybrid 7g | Pyrazole | Ciprofloxacin-resistant S. aureus | >32 | 0.125 | nih.govrsc.org |
| Ciprofloxacin-Sulfonamide Hybrid 3a | Sulfonamide | S. aureus Newman | 1.359 (µM) | 0.324 (µM) | researchgate.netcolab.ws |
| Ciprofloxacin-Sulfonamide Hybrid 3b | Sulfonamide | E. coli ATCC8739 | 0.255 (µM) | 0.013 (µM) | researchgate.netcolab.ws |
| Ciprofloxacin-Kanamycin Hybrid | Kanamycin A | Gram-negative bacteria | - | More potent than kanamycin | researchgate.netucl.ac.be |
| Ciprofloxacin-Indole Hybrid 8b | Indole | S. aureus CMCC 25923 | 0.25 | 0.0625 | nih.gov |
| Ciprofloxacin-Trimethoprim Hybrid BP-4Q-002 | Trimethoprim | Ciprofloxacin-resistant S. aureus NRS19 | 32 | 1 | nih.govencyclopedia.pub |
Efflux Pump Inhibitors
Efflux pumps are a major mechanism of resistance, actively expelling ciprofloxacin from the bacterial cell and preventing it from reaching its intracellular targets. researchgate.net Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the intracellular concentration and efficacy of ciprofloxacin. The co-administration of EPIs with ciprofloxacin is a key strategy to overcome this form of resistance.
Phenylalanine-arginine β-naphthylamide (PAβN) is a well-studied broad-spectrum EPI that has shown efficacy in potentiating the activity of ciprofloxacin against resistant Pseudomonas aeruginosa. brieflands.comnih.govmdpi.com Studies have demonstrated that in the presence of PAβN, the MIC of ciprofloxacin against resistant strains can be significantly reduced, in some cases by over 233-fold, restoring susceptibility. nih.govmdpi.com
Another approach has been to screen approved drugs for off-target EPI activity. This has led to the identification of compounds like the tyrosine kinase inhibitor nilotinib (B1678881) as a potent inhibitor of the NorA efflux pump in S. aureus. nih.gov In combination with ciprofloxacin, nilotinib has been shown to reduce the MIC of ciprofloxacin by up to 32-fold in NorA-overexpressing strains and also inhibit biofilm formation. nih.govnih.gov
Interactive Data Table: Effect of Efflux Pump Inhibitors on Ciprofloxacin MIC
| Efflux Pump Inhibitor (EPI) | Test Organism | Ciprofloxacin MIC Alone (µg/mL) | Ciprofloxacin MIC with EPI (µg/mL) | Fold Reduction in MIC | Reference |
|---|---|---|---|---|---|
| PAβN | P. aeruginosa (resistant) | >2 | Varies (e.g., 0.05) | 4 to >233 | nih.govmdpi.com |
| PAβN | P. aeruginosa (resistant) | 31.25 - 62.5 | 7.81 - 15.62 | 2 to 32 | researchgate.net |
| Nilotinib | S. aureus SA1199B (NorA overexpressing) | 4 | 0.125 | 32 | nih.gov |
| Raloxifene | S. aureus SA-1199B | 8 | 0.25 | 32 | nih.gov |
| Pyrvinium | S. aureus SA-1199B | 8 | 0.5 | 16 | nih.gov |
Synthetic Methodologies and Derivative Chemistry
Novel Synthetic Approaches and Green Chemistry Principles
In recent years, there has been a significant push towards developing more efficient and environmentally benign methods for synthesizing ciprofloxacin (B1669076) and its analogs. These novel approaches often align with the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials. qeios.comijbpas.com
Other green chemistry strategies include:
Microwave-assisted synthesis: This technique utilizes electromagnetic energy to accelerate reactions, often leading to shorter reaction times and improved yields. researchgate.netresearchgate.net
Solvent-free reactions: Conducting reactions without a solvent minimizes waste and potential environmental contamination. qeios.com
Use of green solvents: When solvents are necessary, the focus is on using environmentally friendly options like water or ethanol. qeios.comscielo.org.mx
Catalyst-free methods: Developing reactions that proceed efficiently without the need for a catalyst is a key goal of green chemistry. qeios.comresearchgate.net
Biocatalysis: The use of enzymes to catalyze specific reactions offers high selectivity and mild reaction conditions. qeios.com
These modern approaches not only enhance the efficiency of ciprofloxacin synthesis but also contribute to a more sustainable pharmaceutical industry. qeios.com
Asymmetric Synthesis of Chiral Fluoroquinolone Intermediates
The development of asymmetric synthesis methods is crucial for producing enantiomerically pure chiral intermediates, which can be essential for the efficacy and safety of certain fluoroquinolone drugs. While ciprofloxacin itself is not chiral, the synthesis of chiral fluoroquinolone intermediates is an active area of research for developing new and improved analogs. nih.govgoogle.comacs.orgnih.govrsc.org
One approach involves the chiral ligand-controlled conjugate addition of a lithium amide to tert-butyl enoates. This reaction produces lithium enolates that can be treated with electrophiles to yield anti-alkylation products with high enantiomeric excess (up to 98% ee). nih.gov These products are key intermediates for synthesizing chiral fluoroquinolones like premafloxacin. nih.gov
Ruthenium-NHC-catalyzed asymmetric hydrogenation of 2-quinolones represents another effective strategy to produce chiral 3,4-dihydro-2-quinolones with high yields and excellent enantioselectivities. nih.gov This method is valued for its atom economy and compatibility with various functional groups. nih.gov The resulting chiral dihydroquinolones can be further transformed into other important heterocyclic structures. nih.gov
Synthesis of Ciprofloxacin Derivatives and Prodrugs for Research Purposes
To address challenges such as limited water solubility and emerging bacterial resistance, numerous ciprofloxacin derivatives and prodrugs have been synthesized for research. najah.edunajah.eduresearchgate.net These modifications often target the N-4 position of the piperazine (B1678402) ring or the carboxylic acid group. researchgate.netmdpi.comnih.gov
Prodrugs to Enhance Solubility and Activity: One strategy involves creating prodrugs by esterifying the carboxylic acid group of ciprofloxacin with molecules like ethylene (B1197577) glycols. najah.edunajah.eduresearchgate.net This modification disrupts the rigid crystal lattice of ciprofloxacin, leading to increased water solubility. najah.edunajah.edu These prodrugs can be designed to be hydrolyzed by esterases in the body, releasing the active ciprofloxacin. najah.edunajah.edu Studies have shown that such prodrugs can exhibit enhanced antibacterial activity compared to the parent drug. najah.edunajah.eduresearchgate.net For instance, certain ethylene glycol-based prodrugs demonstrated a total hydrolysis back to ciprofloxacin within 25 minutes in the presence of esterase and showed up to a 40% increase in antimicrobial activity. najah.edunajah.eduresearchgate.net
Derivatives with Novel Biological Activities: Researchers have synthesized a wide array of ciprofloxacin derivatives by introducing different moieties to its core structure. These include:
N-Acyl Ciprofloxacin Derivatives: Ciprofloxacin derivatives with an N-acyl substituent have been synthesized and shown to have enhanced activity against several Gram-positive bacteria. nih.gov
Ciprofloxacin-Peptide Conjugates: These conjugates have been prepared using solid-phase peptide synthesis and have shown significant cytotoxic activity against various cancer cell lines. brieflands.com
Ciprofloxacin-Sulfonamide Hybrids: These hybrid molecules have demonstrated antibacterial effectiveness against both Gram-positive and Gram-negative bacteria. mdpi.com
Ciprofloxacin-Artemisinin Hybrids: Hybrids combining ciprofloxacin with artemisinin (B1665778) have been synthesized and shown to possess potent antiplasmodial activity. malariaworld.org
Ciprofloxacin-Isatin Hybrids: 1H-1,2,3-triazole-tethered 8-OMe ciprofloxacin-isatin hybrids have been synthesized and evaluated for their anti-mycobacterial activities. researchgate.net
These synthetic efforts aim to expand the therapeutic potential of ciprofloxacin beyond its traditional antibacterial role and to overcome existing limitations. mdpi.comfrontiersin.org
| Derivative/Prodrug Class | Synthetic Strategy | Purpose/Finding |
| Ethylene Glycol Prodrugs | Esterification of the carboxylic acid group. najah.edunajah.edu | Increased water solubility and enhanced antibacterial activity. najah.edunajah.eduresearchgate.net |
| N-Acyl Derivatives | Acylation of the piperazine nitrogen. nih.gov | Enhanced activity against Gram-positive bacteria. nih.gov |
| Peptide Conjugates | Solid-phase peptide synthesis. brieflands.com | Potential anticancer agents. brieflands.com |
| Sulfonamide Hybrids | Hybridization with sulfonamide moieties. mdpi.com | Broad-spectrum antibacterial activity. mdpi.com |
| Artemisinin Hybrids | Hybridization with artemisinin. malariaworld.org | Potent antiplasmodial activity. malariaworld.org |
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic transformations to create efficient and selective synthetic routes. researchgate.netnih.gov This approach is particularly useful for synthesizing complex molecules like glycoconjugates and modified peptides. nih.gov
In the context of fluoroquinolones, chemoenzymatic strategies have been employed to create novel hybrids and conjugates. For example, a chemoenzymatic approach has been used to synthesize carbohydrate-modified cyclic peptide antibiotics. researchgate.net While not directly a synthesis of ciprofloxacin itself, this methodology demonstrates the potential for using enzymes to modify fluoroquinolone structures with complex biological moieties. The use of enzymes allows for reactions to be conducted under mild conditions and with high regioselectivity, often eliminating the need for protecting groups. nih.gov
Solid-Phase Synthesis Techniques for Analogues
Solid-phase synthesis is a powerful technique for rapidly generating libraries of analogues for screening and research purposes. This method has been applied to the synthesis of ciprofloxacin derivatives, particularly peptide conjugates. brieflands.com
In a typical solid-phase synthesis of a ciprofloxacin-peptide conjugate, the N-terminus of ciprofloxacin is protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group. brieflands.com The protected ciprofloxacin is then coupled to a resin-bound peptide. Subsequent deprotection and cleavage from the resin yield the desired conjugate. brieflands.com
More recently, solid-phase synthesis has been utilized to create molecularly imprinted polymers (MIPs) for the selective extraction of fluoroquinolones like ciprofloxacin from complex matrices such as urine. mdpi.com These nanoMIPs are prepared by polymerizing functional monomers around a template molecule (ciprofloxacin) that is immobilized on a solid support. mdpi.com This creates binding cavities that are specific for the target analyte.
Catalyst Development in Fluoroquinolone Synthesis
Catalyst development plays a crucial role in improving the efficiency and sustainability of fluoroquinolone synthesis. Research in this area has focused on both homogeneous and heterogeneous catalysts.
Heterogeneous Catalysts for Greener Synthesis: A significant focus has been on developing recyclable heterogeneous catalysts that can be easily separated from the reaction mixture, which is a key principle of green chemistry. Examples include:
Nanoporous Isopolyoxomolybdates: A Keplerate-type giant-ball nanoporous isopolyoxomolybdate has been used as a highly effective heterogeneous catalyst for the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids in refluxing water. scielo.org.mx This catalyst provides high yields in short reaction times. scielo.org.mx
Zirconia-Coated Magnetite Nanoparticles: Core-shell zirconia-coated magnetite nanoparticles bearing sulfonic acid groups have been prepared and used as an efficient acid catalyst for the synthesis of fluoroquinolones in water. researchgate.net The magnetic nature of these nanoparticles allows for easy separation from the reaction medium. researchgate.net
Catalytic Fluoroquinolones: An innovative area of research involves the development of "catalytic fluoroquinolones," which are conjugates of ciprofloxacin with a nuclease moiety. nih.gov These molecules are designed to not only inhibit bacterial topoisomerases but also to catalytically cleave DNA. nih.gov Copper(II) complexes of these conjugates have shown significant DNA cleavage activity. nih.gov Furthermore, some metal-free versions of these conjugates have also demonstrated efficient DNA cleavage, suggesting a potential dual-action mechanism that could slow the development of resistance. nih.gov
| Catalyst Type | Example | Application in Fluoroquinolone Synthesis |
| Heterogeneous Isopolyoxomolybdate | (NH4)42[MoVI72MoV60O372(CH3COO)30(H2O)72] | Direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids. scielo.org.mx |
| Heterogeneous Nanoparticle | Nano-Fe3O4@ZrO2-SO3H | Direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids in water. researchgate.net |
| Homogeneous Metal Complex | Copper(II)-TACN-ciprofloxacin | Catalytic cleavage of DNA. nih.gov |
Analytical Chemistry Methodologies for Ciprofloxacin Research
Spectroscopic Techniques (UV-Vis, Fluorescence, NMR, Mass Spectrometry)
Spectroscopic methods are instrumental in the qualitative and quantitative analysis of ciprofloxacin (B1669076), leveraging its intrinsic properties to absorb and emit light, and its behavior in magnetic fields and under ionization.
Characterization of Pure Compound and Metabolites (non-clinical)
The structural elucidation and identification of pure ciprofloxacin and its non-clinical metabolites rely heavily on a combination of spectroscopic techniques.
UV-Vis Spectroscopy: Ciprofloxacin exhibits characteristic absorption maxima in the ultraviolet-visible spectrum. In its pure form, ciprofloxacin hydrochloride in acidic solution (0.1 N HCl) and distilled water typically shows absorption peaks around 227 nm and 277 nm. researchgate.net The absorption spectrum of ciprofloxacin can be characterized by five absorption bands with peaks at 207 nm, 223 nm, 277 nm, 316 nm, and 331 nm. nih.gov The peak at approximately 276-278 nm is often utilized for quantitative analysis. biomedres.usresearchgate.net For instance, a study using a UV-Vis spectrophotometer found the maximum absorption wavelength (λmax) to be 276 nm. biomedres.us Another reported a λmax of 277 nm. researchgate.net These absorption characteristics are foundational for its identification.
Fluorescence Spectroscopy: Ciprofloxacin is naturally fluorescent, a property that allows for highly sensitive detection. ekb.eg When excited with UV light, for example at 280 nm or 290 nm, it emits fluorescence at approximately 440 nm or 450 nm, respectively. nih.govresearchgate.net This native fluorescence is a key feature used in spectrofluorometric methods for its analysis. ekb.eg The fluorescence behavior can be influenced by the surrounding environment; for instance, its interaction with surfactants like sodium dodecyl sulfate (B86663) has been studied using steady-state fluorescence spectroscopy. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed findings from specific research papers on the NMR characterization of ciprofloxacin dihydrochloride (B599025) were not prevalent in the provided search results, NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of the molecule, which is essential for confirming the identity of the pure compound and for identifying structural changes in its metabolites.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of ciprofloxacin and its metabolites. ekb.eg In one study, mass spectrometry was used to detect five major metabolites of ciprofloxacin (C1 to C5), revealing biotransformation reactions such as N-dealkylation, hydroxylation, and oxidation. nih.gov Tandem mass spectrometry (MS/MS) further aids in structure elucidation by providing fragmentation data for the parent molecule and its metabolites. nih.gov For example, the metabolism of ciprofloxacin by Pseudomonas aeruginosa cytochrome P450 CYP107S1 was analyzed using liquid chromatography combined with mass spectrometry, which allowed for the profiling of multiple biotransformation reactions. nih.gov
Quantitative Analysis in Research Matrices (e.g., culture media, environmental samples)
Spectroscopic techniques are widely adapted for the quantification of ciprofloxacin in complex research samples.
UV-Vis Spectrophotometry: This technique offers a straightforward and economical method for quantifying ciprofloxacin. For example, a UV spectrophotometric method was developed to determine the potency of ciprofloxacin HCl in tablet dosage forms, using the absorbance at its λmax. ijbpas.com The method's applicability extends to environmental samples, though it may be less selective than chromatographic methods. scirp.org
Fluorescence Spectroscopy: Due to its high sensitivity, spectrofluorometry is particularly useful for detecting low concentrations of ciprofloxacin. ekb.eg A first derivative synchronous fluorescence spectroscopy (FDSFS) method has been applied to quantify ciprofloxacin and its photodegradation products in different matrices, demonstrating its utility as a stability-indicating assay. royalsocietypublishing.org The fluorescence intensity is linearly related to the drug concentration over a specific range, allowing for accurate quantification. nih.gov For instance, a spectrofluorimetric method for ciprofloxacin hydrochloride in tablets showed a linear relationship between fluorescence intensity and concentration in the range of 2-8 microg/mL. nih.gov
Mass Spectrometry: Often coupled with chromatographic separation (LC-MS), mass spectrometry provides high selectivity and sensitivity for quantitative analysis in complex matrices. LC-MS/MS methods have been developed for the simultaneous estimation of ciprofloxacin and other drugs in spiked human plasma. japsonline.com This technique is also crucial for detecting and quantifying ciprofloxacin residues in environmental water samples. nih.gov For example, high-pressure liquid chromatography–tandem mass spectrometry was used to measure ciprofloxacin concentrations in rivers globally. nih.gov
Chromatographic Techniques (HPLC, UPLC, GC, TLC)
Chromatographic techniques are the workhorses for the separation, identification, and quantification of ciprofloxacin and its related compounds in various research contexts. They offer high resolution and are often coupled with spectroscopic detectors for enhanced sensitivity and specificity.
Method Development for Separation and Quantification
Significant research has focused on developing and validating robust chromatographic methods for ciprofloxacin analysis.
High-Performance Liquid Chromatography (HPLC): A multitude of HPLC methods have been developed for the estimation of ciprofloxacin hydrochloride. japsonline.com These methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). scirp.orgjapsonline.com For example, one method used a mobile phase of methanol and a buffer of 0.025M orthophosphoric acid (pH 3.0) in a 40:60 v/v ratio, with UV detection at 278 nm. japsonline.com Another HPLC method employed a mobile phase of acetonitrile and 2% acetic acid aqueous solution (16:84, v/v) with UV detection at 280 nm. oup.com The development of stability-indicating HPLC methods is also crucial for separating ciprofloxacin from its degradation products. scirp.orgnih.gov
Ultra-Performance Liquid Chromatography (UPLC): UPLC methods offer faster analysis times and improved resolution compared to conventional HPLC. A stability-indicating UPLC method was developed for the determination of ciprofloxacin lactate (B86563) and its related substances, achieving separation in just 5 minutes. ijrpr.com Another UPLC-MS/MS method was developed for the trace-level quantification of ciprofloxacin N-nitroso drug substance-related impurities. acs.org
Gas Chromatography (GC): While less common for the analysis of non-volatile compounds like ciprofloxacin, GC can be used for the analysis of volatile impurities in the drug substance. Headspace gas chromatography with flame ionization detection (HS-GC-FID) has been used to analyze residual solvents in ciprofloxacin hydrochloride API. dergipark.org.tr
Thin-Layer Chromatography (TLC): TLC is a simple and cost-effective technique for the separation and identification of ciprofloxacin and its impurities. oup.com A high-performance thin-layer chromatography (HPTLC)-densitometric method has been developed for the identification and quantification of ciprofloxacin and its degradation products using a mobile phase of chloroform–methanol–25% ammonia (B1221849) (43 + 43 + 14, v/v/v) and UV densitometric analysis. oup.comnih.govresearchgate.net
Table 1: Examples of Chromatographic Method Parameters for Ciprofloxacin Analysis
| Technique | Stationary Phase | Mobile Phase | Detection | Application |
|---|---|---|---|---|
| HPLC | Inertsil C18 (250 mm × 4.0 mm, 5 µm) | 0.15% orthophosphoric acid (pH 3.0) and acetonitrile (gradient) | UV at 278 nm | Assay of ciprofloxacin hydrochloride drug substances. scirp.org |
| HPLC | LichroCART® C-18 (125x4mm, 5µm) | Methanol: 0.025M Orthophosphoric acid (pH 3.0) (40:60 v/v) | UV at 278 nm | Estimation of Ciprofloxacin Hydrochloride in tablets. japsonline.com |
| UPLC | ACQUITY UPLC BEH C18 (100x2.1mm, 1.8µm) | 0.025M Ortho phosphoric acid (pH 3.0) and ACN (87:13) | PDA at 278 nm | Determination of ciprofloxacin lactate and its related substances. ijrpr.com |
| HPTLC | Silica gel 60 F254 | Chloroform–methanol–25% ammonia (43 + 43 + 14, v/v/v) | UV at 277 nm | Identification and quantification of ciprofloxacin and its impurities. oup.comnih.gov |
Detection in Environmental Water, Soil, and Sludge Samples
The widespread use of ciprofloxacin has led to its emergence as an environmental contaminant, necessitating reliable analytical methods for its detection in various environmental matrices.
HPLC: HPLC coupled with UV or diode array detection (DAD) is frequently used to determine ciprofloxacin residues in water samples. d-nb.infonih.gov A salting-out assisted liquid–liquid extraction (SALLE) method followed by HPLC-DAD was developed for the determination of ciprofloxacin in tap water, bottled mineral water, and wastewater. d-nb.infonih.gov Another study used HPLC-UV to detect ciprofloxacin residues in drinking water from hospitals, with concentrations found to range from 3-654 µg/ml. scholars.direct
LC-MS/MS: For ultra-trace level detection in environmental samples, LC-MS/MS is the method of choice due to its high sensitivity and selectivity. nih.gov It has been used to measure ciprofloxacin concentrations in rivers worldwide, with a limit of detection of 10.1 ng/L. nih.gov
TLC: TLC methods have also been developed for the quantitative estimation of ciprofloxacin residues in industrial wastewater samples after solid-phase extraction. ekb.eg
Analysis in Experimental Biological Matrices (e.g., cell lysates, bacterial extracts)
Analyzing ciprofloxacin in experimental biological matrices is crucial for pharmacokinetic and drug metabolism studies.
HPLC: HPLC with fluorescence or UV detection is a common technique for quantifying ciprofloxacin in biological fluids like serum and urine. d-nb.info Methods have been developed to separate ciprofloxacin from its metabolites in these matrices. d-nb.info
UPLC-MS/MS: This technique provides the high sensitivity and specificity required for analyzing ciprofloxacin in complex biological samples like plasma. A UPLC-MS/MS method was developed for the simultaneous estimation of ciprofloxacin and metronidazole (B1676534) in spiked human plasma. japsonline.com The method was validated for linearity, accuracy, and precision, making it suitable for bioequivalence and pharmacokinetic studies. japsonline.com Another UPLC method was developed for the simultaneous determination of ciprofloxacin, ibuprofen, and diclofenac (B195802) sodium in human plasma samples for pharmacokinetic studies. nih.gov
LC-MS/MS: LC-MS/MS is also used for the analysis of ciprofloxacin and its metabolites in various biological matrices, including milk, salmon tissue, and human urine. acs.org A liquid chromatography-tandem mass spectrometry method was developed and validated for the estimation of ciprofloxacin in human plasma, demonstrating good linearity, precision, and accuracy. thieme-connect.com The method was successfully applied to a bioequivalence study. thieme-connect.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 5-hydroxymethyl-furfural |
| Acetonitrile |
| Cefadroxil |
| Cefazolin |
| Cefotaxime |
| Ceftriaxone |
| Cephalexin |
| Ciprofloxacin |
| Ciprofloxacin dihydrochloride |
| Ciprofloxacin hydrochloride |
| Ciprofloxacin lactate |
| Cloxacillin |
| D-glucose |
| des-ethylene ciprofloxacin |
| Desfluoro compound |
| Dichloromethane (B109758) |
| Diclofenac sodium |
| Enrofloxacin |
| Ethylenediamine compound |
| Flumequine |
| Fluoroquinolonic acid |
| Hexane |
| Hydrocortisone |
| Ibuprofen |
| Indomethacin |
| Ivacaftor |
| Leofloxacin |
| Methanol |
| Metronidazole |
| Norfloxacin (B1679917) |
| Ofloxacin |
| oxo-ciprofloxacin |
| Oxolinic acid |
| Pefloxacin |
| Raloxifene |
| Sildenafil citrate |
| sulfo-ciprofloxacin |
| Tinidazole |
| Toluene |
Electrophoretic Methods (Capillary Electrophoresis)
Capillary Electrophoresis (CE) stands out as a powerful analytical technique for the separation, identification, and quantification of ciprofloxacin in research. Its high efficiency, short analysis time, and minimal solvent consumption make it a valuable alternative to liquid chromatography. The fundamental principle of CE involves the separation of ions in an electrolyte solution within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field.
In the analysis of ciprofloxacin, Capillary Zone Electrophoresis (CZE) is a commonly employed mode. researchgate.net Research has demonstrated the elaboration of a CZE method for separating ciprofloxacin from its impurities. researchgate.net In one such method, a phosphate (B84403) buffer at pH 6.0, supplemented with 0.075 M pentane-1-sulfonic acid sodium salt, was used for the separation. researchgate.net Another study developed a simple and rapid CE methodology for the simultaneous determination of ciprofloxacin, paracetamol, and diclofenac sodium, achieving separation in just 6.5 minutes using a 50 mM sodium tetraborate (B1243019) buffer at pH 9.0. scispace.com
The parameters affecting the separation, such as buffer composition, pH, and applied voltage, are optimized to achieve the best resolution and peak shape. Detection is typically performed using a UV detector. For instance, a detection wavelength of 260 nm was used for the simultaneous analysis of the three drugs, while another CZE method for determining four different fluoroquinolones, including ciprofloxacin, utilized direct UV detection at 282 nm. scispace.comscielo.br These methods have been successfully applied to the analysis of commercial pharmaceutical formulations and biological samples like urine. scispace.com
Table 1: Comparison of Capillary Electrophoresis Methods for Ciprofloxacin Analysis
| Parameter | Method 1 scielo.br | Method 2 scispace.com | Method 3 mdpi.com |
|---|---|---|---|
| Analyte(s) | Ciprofloxacin, Gatifloxacin, Moxifloxacin, Ofloxacin | Ciprofloxacin, Paracetamol, Diclofenac Sodium | Ciprofloxacin, Ofloxacin |
| Matrix | Pharmaceutical Formulations | Pharmaceutical Formulations, Urine | Animal Tissues |
| Electrolyte System | 25 mmol L⁻¹ TRIS/HCl & 15 mmol L⁻¹ Sodium Tetraborate | 50 mM Sodium Tetraborate | 0.1 mol/L Phosphate–Borate |
| pH | 8.87 | 9.0 | 8.40 |
| Applied Voltage | Not Specified | 30 kV | 16 kV |
| Detection Wavelength | 282 nm | 260 nm | 288 nm |
| Linearity Range (Ciprofloxacin) | Not Specified | 5-500 µg/mL | 2-10 nmol/g tissue |
| Limit of Detection (LOD) | 2.72 mg L⁻¹ | 1 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | 9.06 mg L⁻¹ | Not Specified | 0.27 ppm |
Electrochemical Methods (Voltammetry, Amperometry)
Electrochemical methods offer a simple, cost-effective, rapid, and highly sensitive approach for the determination of ciprofloxacin. nih.govbenthamopenarchives.com These techniques, including voltammetry and amperometry, are based on measuring the current response of ciprofloxacin to an applied potential at an electrode surface. The electro-oxidative behavior of ciprofloxacin is the key to its detection; it gives a single, irreversible oxidation peak at a glassy carbon electrode (GCE). benthamopenarchives.com
Various voltammetric techniques such as cyclic voltammetry (CV), linear sweep voltammetry (LSV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) have been developed for ciprofloxacin analysis. benthamopenarchives.com The performance of these methods is significantly enhanced by modifying the electrode surface. Modified electrodes exhibit excellent electrocatalytic behavior, leading to an increase in the oxidation peak current and a shift in the oxidation potential to lower values, which improves sensitivity and selectivity. nih.gov
Common modifications include the use of nanomaterials like graphene, multi-walled carbon nanotubes (MWCNTs), and metal oxides. nih.govnih.govresearchgate.net For example, a graphene-modified GCE was developed for the sensitive determination of ciprofloxacin, showing a linear response from 0.5 to 200 μmol L⁻¹ with a detection limit of 0.02 μmol L⁻¹. researchgate.net Similarly, a multi-walled nanotube composite film-modified GCE demonstrated excellent electrocatalytic activity for ciprofloxacin oxidation. nih.gov These electrochemical sensors have been successfully used to detect ciprofloxacin in pharmaceutical products and environmental water samples. nih.govresearchgate.net
Table 2: Performance of Electrochemical Methods for Ciprofloxacin Detection
| Electrode System | Technique | Linear Range | Limit of Detection (LOD) | Matrix | Reference |
|---|---|---|---|---|---|
| Graphene Modified Glassy Carbon Electrode (GCE) | Not Specified | 0.5 - 200 µmol L⁻¹ | 0.02 µmol L⁻¹ | Drugs | researchgate.net |
| Multi-Walled Carbon Nanotube (MWCNT)/GCE | Voltammetry | 40 - 1000 µmol L⁻¹ | 6 µmol L⁻¹ | Urine, Serum | nih.gov |
| ZnWO₄/Carbon Black Modified GCE | DPV | Not Specified | 0.020 µM | Tap Water, River Water | nih.gov |
| Zirconium-based MOF Modified GCE | Anodic Stripping Voltammetry | Not Specified | 6.67 nM | Lake Water | nih.gov |
| Glassy Carbon Electrode (GCE) | DP and SW Voltammetry | 1.0 × 10⁻⁶ - 4.0 × 10⁻⁵ M | Not Specified | Pharmaceuticals | benthamopenarchives.com |
| Modified Carbon Paste Electrode | Differential Pulse Voltammetry | 3.0 × 10⁻⁸ - 5.0 × 10⁻⁷ M | 5.0 × 10⁻⁹ mol L⁻¹ | Serum, Pharmaceuticals | researchgate.net |
Immunoassays and Biosensors for Detection (Research Applications)
Immunoassays and biosensors represent advanced analytical tools for ciprofloxacin detection, prized for their high specificity and sensitivity. These methods utilize biological recognition elements that bind selectively to the target analyte.
Immunoassays , such as the Enzyme-Linked Immunosorbent Assay (ELISA), use antibodies as the recognition element. mdpi.com These assays are known for their ability to detect a broad range of fluoroquinolones with high specificity. mdpi.com For instance, a direct competitive ELISA was developed capable of detecting 15 different quinolones. mdpi.com
Biosensors integrate a biological recognition element with a physical transducer to convert the binding event into a measurable signal. For ciprofloxacin detection, various biosensor platforms have been explored in research:
Electrochemical Biosensors: These are the most common type, where the transducer is an electrode. nih.gov To enhance selectivity, the electrode surface is functionalized with recognition elements like antibodies (forming an immunosensor) or aptamers. nih.govmdpi.com An amperometric immunosensor employing magnetic beads demonstrated a very low detection limit of 0.017 ng·mL⁻¹ for fluoroquinolones. mdpi.com Another design incorporated lanthanum oxide nanoparticles into an immunosensor for the trace detection of ciprofloxacin. mdpi.com
Optical Biosensors: These sensors measure changes in optical properties, such as absorbance or fluorescence, upon analyte binding. A novel design for a U-shaped fiber optic biosensor based on lossy mode resonance (LMR) has been proposed for ciprofloxacin hydrochloride detection. polimi.it This sensor uses an indium tin oxide (ITO) coating, which is selective for ciprofloxacin, and has a theoretical limit of detection of 6.3 × 10⁻⁵ RIU. polimi.itdntb.gov.ua
These research-focused methods offer promising avenues for rapid and highly selective on-site monitoring of ciprofloxacin in complex matrices.
Table 3: Research-Based Biosensors and Immunoassays for Ciprofloxacin Detection
| Sensor/Assay Type | Recognition Element | Transducer | Key Feature | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Electrochemical Immunosensor | Antibody | Amperometric | Used magnetic beads to eliminate matrix effects in milk | 0.017 ng·mL⁻¹ | mdpi.com |
| Electrochemical Immunosensor | Antibody | Not Specified | Incorporated Lanthanum Oxide (nLa₂O₃) nanoparticles | Not Specified | mdpi.com |
| Optical LMR Biosensor | Indium Tin Oxide (ITO) Film | Fiber Optic | U-shaped design for enhanced sensitivity | 6.3 × 10⁻⁵ RIU | polimi.it |
| ELISA | Generic Antibody | Colorimetric | Broad-spectrum antibody recognized most fluoroquinolones | Not Specified | mdpi.com |
| Aptasensor | Aptamer | Electrochemical | Aptamer acts as an anchor for ciprofloxacin on the electrode | 3 nM | researchgate.net |
Sample Preparation Strategies for Diverse Research Matrices
Effective sample preparation is a critical prerequisite for accurate and reliable analysis of ciprofloxacin, as it aims to remove interfering substances from the sample matrix and concentrate the analyte to a detectable level. The strategy employed depends heavily on the nature of the matrix.
Pharmaceutical Solid Dosage Forms (Tablets, Capsules): The most straightforward preparation involves accurately weighing a number of intact tablets to determine the average weight, followed by crushing them into a fine powder. japsonline.comajpaonline.com A precise amount of the powder, equivalent to a known mass of ciprofloxacin, is then dissolved in a suitable solvent, which is often the mobile phase used in the subsequent chromatographic analysis or distilled water. japsonline.comajpaonline.commdpi.com The resulting solution is typically sonicated to ensure complete dissolution and then filtered to remove insoluble excipients before dilution to the working concentration range. japsonline.comajpaonline.com
Pharmaceutical Semi-Solid Forms (Ointments): Ointment bases are typically non-polar and require more complex extraction procedures. A common approach involves dissolving a weighed amount of the ointment in a non-polar solvent like hexane. The ciprofloxacin is then extracted from the organic phase into an acidic aqueous solution (e.g., 0.1 M hydrochloric acid). ufrgs.br This liquid-liquid extraction separates the water-soluble ciprofloxacin hydrochloride from the fatty ointment components. The aqueous layer is then collected for analysis. ufrgs.br
Biological Matrices (Urine, Plasma, Tissues): For liquid samples like human plasma, preparation may involve simple dilution with the mobile phase followed by centrifugation to precipitate proteins. researchgate.net For more complex matrices like animal tissues, the procedure starts with homogenization of the tissue in a buffer solution. mdpi.com This is followed by an extraction step, often liquid-liquid extraction, using a mixture of organic solvents such as dichloromethane and acetonitrile to isolate the analyte from the biological components. mdpi.com
Environmental Samples (Water): Depending on the expected concentration and water quality, preparation can range from simple filtration to more involved solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
Validation of Analytical Methods for Research Accuracy
Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. For research involving this compound, method validation is essential to ensure that the generated data is accurate, reliable, and reproducible. Validation is typically performed according to established guidelines, such as those from the International Conference on Harmonization (ICH). mdpi.comscirp.orgichem.md The key validation parameters include:
Specificity/Selectivity: This parameter ensures that the analytical signal is solely from ciprofloxacin, without interference from other components in the sample, such as impurities, degradation products, or matrix components. japsonline.comufrgs.br It is often assessed by analyzing a placebo or blank matrix and demonstrating the absence of interfering peaks at the retention time of the analyte. ufrgs.brrjpbcs.com
Linearity: Linearity establishes the relationship between the concentration of ciprofloxacin and the analytical response. The method must demonstrate a linear response over a specified concentration range. japsonline.com This is typically evaluated by linear regression analysis, with the results expressed by the correlation coefficient (r) or coefficient of determination (r²), which should ideally be close to 1 (e.g., >0.999). japsonline.comrjpbcs.com
Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is usually determined by performing recovery studies, where a known amount of ciprofloxacin standard is added to a sample matrix (spiking). The percentage of the spiked amount that is detected (% recovery) is calculated. scirp.orgrjpbcs.com Acceptable recovery is often in the range of 98-102%. scirp.org
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ufrgs.brrjpbcs.com Low %RSD values (typically <2%) indicate good precision. ufrgs.br
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of ciprofloxacin that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. scielo.brufrgs.br These values define the sensitivity of the analytical method.
Table 4: Summary of Validation Parameters from Various Ciprofloxacin Studies
| Parameter | Methodology | Reported Value | Reference |
|---|---|---|---|
| Linearity (r / r²) | HPLC | r = 0.9993 | japsonline.com |
| HPLC | r² = 0.9989 | rjpbcs.com | |
| UV-Vis Spec. | r = 0.999 | ichem.md | |
| Accuracy (% Recovery) | HPLC | 98.0% - 102.0% | scirp.org |
| HPLC | 96.9% | rjpbcs.com | |
| UV-Vis Spec. | > 99.0% | ichem.md | |
| Precision (%RSD) | HPLC (Repeatability) | 0.12% | japsonline.com |
| HPLC (Inter-day) | 1.38% | ufrgs.br | |
| HPLC | < 3.5% | rjpbcs.com | |
| LOD | HPLC | 0.34 µg.mL⁻¹ | ufrgs.br |
| CZE | 2.72 mg L⁻¹ | scielo.br | |
| UV-Vis Spec. | 0.786 µg/mL | ichem.md | |
| LOQ | HPLC | 1.04 µg.mL⁻¹ | ufrgs.br |
| CZE | 9.06 mg L⁻¹ | scielo.br | |
| UV-Vis Spec. | 2.383 µg/mL | ichem.md |
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Acetonitrile |
| Ciprofloxacin |
| This compound |
| Ciprofloxacin hydrochloride |
| Diclofenac sodium |
| Dichloromethane |
| Gatifloxacin |
| Hydrochloric acid |
| Indium tin oxide |
| Lanthanum oxide |
| Moxifloxacin |
| Ofloxacin |
| Paracetamol |
| Pentane-1-sulfonic acid sodium salt |
| Phosphate |
| Sodium tetraborate |
| TRIS (Tris(hydroxymethyl)aminomethane) |
| Zinc tungstate (B81510) (ZnWO₄) |
Environmental Fate, Ecotoxicology, and Persistence Research
Occurrence and Distribution in Aquatic Environments (Rivers, Wastewater Treatment Plants)
Ciprofloxacin (B1669076) is frequently detected in a variety of aquatic environments, with concentrations spanning from nanograms per liter (ng/L) to milligrams per liter (mg/L). mdpi.comnih.gov Its primary route into these systems is through the effluent of wastewater treatment plants (WWTPs), which receive inputs from households, hospitals, and pharmaceutical manufacturing facilities. mdpi.comnih.govdrdo.gov.in
Studies show that conventional WWTPs exhibit variable efficiency in removing ciprofloxacin, with removal rates often attributed to sorption to sludge rather than complete degradation. mdpi.commdpi.com For example, the mean elimination of ciprofloxacin from water in five Swedish sewage treatment plants was estimated to be 87%. su.se In contrast, another study estimated removal efficiencies of 58% in a different Swedish WWTP. su.se The incomplete removal leads to its continuous discharge into receiving rivers and surface waters. nih.gov
Concentrations in WWTP effluents can be substantial, with some reports indicating levels as high as 6.55 to 31 mg/L, particularly in effluents receiving pharmaceutical wastewater. mdpi.com In river waters, concentrations are generally lower but still significant. For instance, in the Salado River in Argentina, ciprofloxacin was detected among the highest concentrations of emerging contaminants studied. nih.govresearchgate.net Exceptionally high concentrations, up to 5,015 µg/L, have been recorded in the Musi River in India, which is heavily impacted by effluents from bulk drug manufacturers. ascelibrary.org A global probabilistic hazard assessment found that 58% of municipal effluents worldwide exceeded the predicted no-effect concentration (PNEC) for the development of antibiotic resistance (100 ng/L). researchgate.net
Table 1: Reported Concentrations of Ciprofloxacin in Various Aquatic Environments
| Location/Source | Concentration Range | Reference |
|---|---|---|
| WWTP Effluents (General) | up to 6.55–31 mg/L | mdpi.com |
| WWTP Effluents (India, Pharmaceutical) | up to 31 mg/L | u-cursos.cl |
| Musi River, India | up to 5,015 µg/L (5.015 mg/L) | ascelibrary.org |
| Salado River, Argentina | Among highest of contaminants studied | nih.govresearchgate.net |
| Inland Waters, India | up to 245,550 ng/L | researchgate.net |
| Surface Water, Kenya | up to 75.70 µg/L | nih.gov |
Presence in Soil and Sediment Environments
Ciprofloxacin's journey through the environment extends to soil and sediment, primarily through the land application of sewage sludge (biosolids) and irrigation with treated or untreated wastewater. mdpi.comdrdo.gov.inmdpi.com Due to its strong tendency to sorb to particulate matter, a significant portion of ciprofloxacin—estimated at 80-90%—is removed from the aqueous phase during wastewater treatment by binding to sludge. u-cursos.clnih.gov
When this sludge is used as a fertilizer, ciprofloxacin is introduced into agricultural soils. mdpi.com Reported concentrations in soil vary widely, with values ranging from 0.37 mg/kg to 0.40 mg/kg noted in some studies. u-cursos.cl Research on soils irrigated with wastewater for up to 100 years in Mexico showed that ciprofloxacin concentrations increased with the duration of irrigation, reaching an upper limit of 1.4 µg/kg in soils irrigated for 19-28 years. plos.org Other studies have reported concentrations in biosolids-amended soils ranging from below detection limits to approximately 0.37 mg/kg. nih.gov In sewage sludge itself, concentrations can be much higher, with some estimates reaching 6500 µg/kg (6.5 mg/kg). mdpi.com
In aquatic systems, ciprofloxacin that is not degraded eventually settles and accumulates in sediments. This is driven by its strong sorption affinity for solid particles. ascelibrary.orgfrontiersin.org A positive correlation has been observed between the concentrations of fluoroquinolones in river water and the adjacent sediment. ascelibrary.org The presence of ciprofloxacin in sediment as low as 0.1 μg/kg has been found to decrease bacterial community diversity. frontiersin.org
Photodegradation Pathways and Products in Water
Photodegradation is a significant pathway for the transformation of ciprofloxacin in aquatic environments. researchgate.net The process is influenced by factors such as light intensity, pH, and the presence of other substances like humic acids. ascelibrary.orgnih.gov The half-life of ciprofloxacin due to photolysis can range from a few minutes to several weeks. su.se In deionized water under simulated sunlight, the half-life was found to be around 20 minutes. nih.gov
The primary mechanism of photodegradation involves the cleavage of the piperazine (B1678402) ring, a key structural component of the molecule. nih.gov Other identified transformation pathways include decarboxylation and desethylation. researchgate.net Several phototransformation products have been identified, including norfloxacin (B1679917) and various defluorinated byproducts. researchgate.netnih.gov Interestingly, the core quinolone ring structure, which is essential for its antibacterial activity, often remains intact in these initial byproducts. su.se
The presence of humic substances, which are common in natural waters, can accelerate the photodegradation of ciprofloxacin. nih.gov This is attributed to a photosensitizing effect where the humic substances absorb light energy and transfer it to the ciprofloxacin molecule. nih.gov Conversely, when ciprofloxacin is adsorbed onto solid particles like kaolinite (B1170537) clay, its photolysis is reduced, making it more stable and persistent in the environment. nih.gov The half-life of ciprofloxacin adsorbed on kaolinite can be 2 to 25 times longer than in water alone. nih.gov
Biodegradation in Microbial Communities (Soil, Activated Sludge)
Ciprofloxacin is generally considered to be resistant to biodegradation. su.seu-cursos.cl Studies have shown that it is not readily biodegradable under standard test conditions (OECD 301). su.seu-cursos.cl In aqueous systems, little to no mineralization has been observed over typical study periods. u-cursos.cl
In soil environments, biodegradation occurs very slowly. One study reported that only 0.9% of ciprofloxacin was mineralized after 93 days in soil. su.seufz.de This high persistence can lead to half-lives of up to 3,466 days in soil. researchgate.net The strong sorption of ciprofloxacin to soil particles limits its bioavailability to microorganisms, further hindering biodegradation. u-cursos.cl
Within activated sludge from WWTPs, biodegradation is also limited. nih.gov While some removal occurs, it is primarily due to sorption rather than microbial breakdown. mdpi.com However, some research suggests that specific microbial communities, such as enriched nitrifying sludge containing ammonia-oxidizing bacteria (AOB), can enhance the cometabolic biodegradation of ciprofloxacin. iwaponline.comresearchgate.net In these systems, the degradation rate of ciprofloxacin has been positively correlated with the ammonium (B1175870) oxidation rate. iwaponline.com Even in these specialized cases, the parent compound can inhibit the activity of the degrading bacteria. iwaponline.com Studies have isolated specific bacterial strains, like Escherichia coli and Enterococcus faecium, from wastewater that can degrade ciprofloxacin under laboratory conditions, achieving up to 90-100% degradation of a 50 mg/L solution in 18 days. mdpi.com However, this potential is not fully realized in the complex matrix of a WWTP.
Sorption and Desorption Behavior in Environmental Matrices
The environmental mobility and bioavailability of ciprofloxacin are heavily controlled by its sorption and desorption behavior. mdpi.com Ciprofloxacin exhibits strong sorption to various environmental matrices, including soil, sediment, and sewage sludge. su.sefrontiersin.org This high affinity is a key reason for its accumulation in solids and its persistence. researchgate.net
Several factors influence the sorption process, including the physicochemical properties of both the ciprofloxacin molecule and the sorbent material, as well as environmental conditions like pH and ionic strength. mdpi.com
Effect of pH: Ciprofloxacin sorption is pH-dependent. mdpi.com At neutral pH, the molecule exists as a zwitterion (having both positive and negative charges), which facilitates strong binding. su.se Sorption tends to be highest around neutral pH and decreases under alkaline conditions (pH > 7). mdpi.comresearchgate.net
Effect of Soil/Sediment Properties: The clay and organic matter content of soil and sediment play crucial roles. su.sefrontiersin.org Cation exchange has been identified as a dominant mechanism for ciprofloxacin adsorption in soil. frontiersin.org Sorption capacity varies widely among different soil types. frontiersin.orgnih.gov
Desorption: Desorption of ciprofloxacin is generally low, indicating that the binding is often irreversible or only partially reversible. nih.govut.ac.ir This phenomenon, known as hysteresis, contributes to its long-term sequestration and persistence in soil and sediment. ut.ac.ir In one study, only about 2% of the total adsorbed ciprofloxacin was desorbed from a calcareous soil. ut.ac.ir
Table 2: Sorption and Desorption Parameters for Ciprofloxacin
| Matrix | Parameter | Value/Observation | Reference |
|---|---|---|---|
| Sandy Silt Soil | Adsorption Model | Fits Langmuir model well | mdpi.com |
| Sandy Silt Soil | Effect of pH | Adsorption decreases sharply as pH increases from 7.0 to 10.0 | mdpi.com |
| Agricultural Soils | Adsorption Affinity | High affinity (56–100% adsorbed) | nih.gov |
| Agricultural Soils | Desorption | Low desorption (0.0–22.4%) | nih.gov |
| Calcareous Soil | Desorption | Approximately 2% | ut.ac.ir |
| Hospital WWTP Effluent | Sorption on Suspended Solids | Highest at pH 7 | researchgate.net |
Ecotoxicological Effects on Non-Target Microorganisms and Algae (In Vitro, Experimental)
As a potent antibiotic, ciprofloxacin's biological activity extends to non-target microorganisms and algae, posing a risk to aquatic and soil ecosystems. nih.govresearchgate.netmdpi.com Its primary mode of action is the inhibition of DNA gyrase, an enzyme essential for DNA replication in bacteria. bioscience.co.uk This mechanism also affects organelles in eukaryotic algae, such as chloroplasts and mitochondria, which also require gyrase activity. bioscience.co.uknih.gov
Effects on Algae and Cyanobacteria: Algae and cyanobacteria are particularly sensitive to ciprofloxacin. nih.govresearchgate.net Studies have demonstrated that ciprofloxacin can inhibit the growth of various freshwater and marine algae. bioscience.co.uk For the green alga Raphidocelis subcapitata, the concentration that inhibits growth by 50% (EC50) was determined to be 3.5 mg/L. bioscience.co.uk For the cyanobacterium Microcystis aeruginosa, the EC50 was much lower at 17.24 µg/L, indicating high toxicity.
Effects on Microbial Communities: In soil and sediment, ciprofloxacin can alter the structure and diversity of microbial communities. frontiersin.orgufz.de Its presence has been shown to reduce microbial activity, particularly affecting growing bacteria. u-cursos.cl This can have cascading effects on essential ecosystem functions like nutrient cycling. su.seufz.de
Table 3: Ecotoxicological Endpoints for Ciprofloxacin
| Organism | Endpoint | Concentration | Reference |
|---|---|---|---|
| Raphidocelis subcapitata (Green Alga) | EC50 (Growth Inhibition) | 3.5 mg/L | bioscience.co.uk |
| Pseudokirchneriella subcapitata (Green Alga) | EC50 (Growth) | Higher than environmental concentrations, but still sensitive | nih.gov |
| Microcystis aeruginosa (Cyanobacterium) | EC50 (Growth Inhibition) | 17.24 µg/L | |
| Microcystis panniformis (Cyanobacterium) | EC50 (Growth Inhibition) | 13.56 µg/L | |
| Daphnia magna (Crustacean) | Chronic Effects | Impairment of life-history parameters at lower concentrations | nih.gov |
Bioaccumulation Potential in Non-Vertebrate Organisms (e.g., aquatic invertebrates, plants)
Bioaccumulation is the process by which organisms absorb a substance from the environment at a rate greater than its loss, resulting in a buildup within the organism's tissues. Ciprofloxacin has been shown to accumulate in various non-vertebrate organisms.
Aquatic Invertebrates: Studies have detected fluoroquinolone residues in a range of aquatic organisms, including zooplankton and shrimp. nih.gov Chronic exposure to ciprofloxacin has been shown to induce genetic damage in the freshwater crustacean Daphnia magna. nih.gov
Plants (Phytoremediation): Plants can absorb ciprofloxacin from contaminated soil and water through their roots. researchgate.netmdpi.com This uptake is a key component of phytoremediation, the use of plants to clean up contaminants. Aquatic plants like the water hyacinth (Eichhornia crassipes) have demonstrated a high capacity for ciprofloxacin removal from water, with absorption of up to 84.38%. researchgate.net Once absorbed, the root is the primary tissue for accumulation. researchgate.net Other aquatic macrophytes, such as Salvinia molesta and Egeria densa, have also shown high removal efficiencies of over 80%, through processes of phytoaccumulation and phytodegradation. mdpi.com However, this accumulation is not without consequence, as ciprofloxacin exposure can induce stress and inhibit growth in plants like duckweed (Lemna minor). researchgate.net
Influence on Antimicrobial Resistance Development in Environmental Microbes
The widespread use of ciprofloxacin has led to its detection in various environmental compartments, including soil and water systems. researchgate.net A significant consequence of this environmental contamination is the selective pressure it exerts on microorganisms, fostering the development and proliferation of antibiotic-resistant bacteria. researchgate.netencyclopedia.pub Even at sub-inhibitory concentrations, which are below the levels required to kill bacteria, ciprofloxacin can provide a competitive advantage to resistant strains, leading to their increased prevalence in microbial communities. researchgate.net The presence of the antibiotic in the environment facilitates the evolution of resistance, a major global health concern. encyclopedia.pub
The mechanisms by which bacteria develop resistance to ciprofloxacin are multifaceted. The primary modes involve genetic mutations in the target enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, and alterations in their structure, often within a specific region known as the quinolone resistance-determining region (QRDR), can prevent the antibiotic from binding effectively. nih.gov A single amino acid change can confer resistance, and sequential mutations in both enzymes can lead to high-level resistance. nih.gov
Another significant resistance mechanism involves reducing the drug's accumulation inside the bacterial cell. This is often achieved through the overexpression of efflux pumps, which are membrane proteins that actively transport ciprofloxacin out of the cell. nih.gov In addition to these chromosomal mutations, resistance can also be acquired through horizontal gene transfer, involving plasmids that carry genes shielding the bacteria from the lethal effects of ciprofloxacin. nih.gov Studies have identified ciprofloxacin-resistant bacteria, including fecal coliforms, E. coli, and enterococci, in municipal wastewater treatment plants, which are considered hotspots for the evolution and spread of antibiotic resistance. wiley.com
Table 1: Research Findings on Ciprofloxacin Resistance in Environmental Microbes
| Organism/Environment | Key Findings | Reference(s) |
| Pseudomonas aeruginosa | Exposure to sub-inhibitory concentrations of ciprofloxacin promotes the rapid development of resistance in both planktonic and biofilm populations. | nih.gov |
| Wastewater Treatment Plant (WWTP) Influent | Fecal coliforms, E. coli, and enterococci showed intermediate to high resistance to ciprofloxacin. Resistant organisms constituted up to 2% of each bacterial population in some samples. | wiley.com |
| General Environmental Microbes | Ciprofloxacin resistance primarily arises from mutations in the quinolone resistance-determining region (QRDR) of DNA gyrase and topoisomerase IV, and through active efflux pumps. | nih.gov |
| Stream Microbial Communities | Concentrations of ciprofloxacin found in stream water are often in the range of minimum selective concentrations, which exert high selective pressure on environmental microbes. | researchgate.net |
Remediation Technologies for Environmental Ciprofloxacin Contamination
Given the persistence and potential for fostering antibiotic resistance, the removal of ciprofloxacin from contaminated environments is a critical area of research. researchgate.net Because ciprofloxacin does not readily biodegrade, various technologies have been developed and investigated to remediate contaminated soil and water. researchgate.net These technologies can be broadly categorized into biological, chemical, and physical methods. encyclopedia.pub
Biological Technologies: These methods are often considered cost-effective and sustainable. drdo.gov.in
Phytoremediation: This technique utilizes plants to remove, degrade, or contain environmental contaminants. encyclopedia.pubdrdo.gov.in Various plant species have demonstrated the ability to absorb ciprofloxacin from soil and water through their root systems, subsequently accumulating or metabolizing the compound. encyclopedia.pubdrdo.gov.in This approach is eco-friendly and can be applied to large contaminated areas. drdo.gov.in
Bioremediation/Microbial Degradation: This process uses microorganisms, such as bacteria and fungi, to break down pollutants. encyclopedia.pub Specific bacterial consortia have been shown to be effective in degrading ciprofloxacin. For instance, a consortium of Acinetobacter lwoffii, Bacillus pumilus, and Acinetobacter sp. significantly enhanced ciprofloxacin removal. researchgate.netmdpi.com
Floating Treatment Wetlands (FTWs): FTWs are a promising, low-cost ecological strategy for wastewater remediation. researchgate.netmdpi.com These systems consist of emergent aquatic plants grown on a buoyant mat. The combination of plants, like Phragmites australis or Canna indica, and their associated microbial communities in the root zone effectively removes ciprofloxacin from water. researchgate.netmdpi.com The efficiency of FTWs can be significantly enhanced by augmenting them with specific bacterial consortia, particularly when the bacteria are immobilized on a substrate. mdpi.com One study achieved 97% removal of ciprofloxacin using FTWs with immobilized bacteria. mdpi.com
Chemical Technologies: These involve chemical reactions to transform ciprofloxacin into less toxic substances. encyclopedia.pub
Advanced Oxidation Processes (AOPs): Techniques such as ozonation and photocatalysis fall under this category. researchgate.netencyclopedia.pub They rely on the generation of highly reactive hydroxyl radicals to degrade the antibiotic molecule. While effective, these methods can be expensive and energy-intensive. mdpi.com
Physical Technologies: These methods focus on physically separating the antibiotic from the medium, for example, through membrane filtration or reverse osmosis. mdpi.com However, like chemical methods, they are often associated with high costs. mdpi.com
Table 2: Overview of Remediation Technologies for Ciprofloxacin
| Technology Category | Specific Method | Description | Reported Efficiency | Reference(s) |
| Biological | Phytoremediation | Use of plants (e.g., Canna indica) to absorb and degrade ciprofloxacin from soil and water. | Efficiently reduces ciprofloxacin concentrations. | drdo.gov.inresearchgate.net |
| Biological | Floating Treatment Wetlands (FTW) | Buoyant platforms with aquatic plants (Phragmites australis, Canna indica) treat contaminated water through root-zone processes. | Up to 98% removal when augmented with a bacterial consortium. | researchgate.netmdpi.com |
| Biological | Microbial Degradation | Application of specific bacteria (Acinetobacter lwoffii, Bacillus pumilus) to metabolize and degrade ciprofloxacin. | Significantly increases elimination from water. | encyclopedia.pubresearchgate.netmdpi.com |
| Chemical | Advanced Oxidation Processes (e.g., Ozonation, Photocatalysis) | Use of chemical reactions and highly reactive species to break down the ciprofloxacin molecule. | Effective but can be expensive and energy/chemical intensive. | researchgate.netencyclopedia.pubmdpi.com |
| Physical | Membrane Filtration / Reverse Osmosis | Physical separation of the antibiotic from water using membranes. | Effective but often expensive. | mdpi.com |
Advanced Formulation and Delivery System Research Non Clinical/academic Focus
Nanoparticle-Based Delivery Systems for Research
Nanoparticle-based delivery systems are at the forefront of research for improving ciprofloxacin's therapeutic profile. nih.gov By encapsulating the drug within nanocarriers, researchers can achieve enhanced stability, controlled release, and targeted delivery, which can lead to more effective treatment of bacterial infections. nih.gov
Liposomes, which are vesicular structures composed of lipid bilayers, have been investigated for encapsulating ciprofloxacin (B1669076). Inhaled liposomal ciprofloxacin has shown potential in controlling the release of the antibiotic and enhancing its activity against P. aeruginosa in respiratory infections. nih.gov Clinical studies have indicated that these formulations are well-tolerated and can significantly reduce bacterial load. nih.gov Coating liposomes with muco-adhesive substances like chitosan (B1678972) has been found to further enhance their effectiveness against both Gram-positive and Gram-negative bacteria. dovepress.com
Niosomes, non-ionic surfactant-based vesicles, offer another avenue for ciprofloxacin delivery. nih.govsid.ir Research has shown that niosomal formulations can increase the antibacterial activity of ciprofloxacin, with some studies reporting a two-fold decrease in the minimum inhibitory concentration (MIC) against S. aureus and P. aeruginosa. nih.gov The entrapment efficiency of ciprofloxacin in niosomes can be high, reaching up to 74%, and is influenced by factors such as the type of surfactant and cholesterol content. nih.govsid.ir Studies have demonstrated that niosome-encapsulated ciprofloxacin can effectively inhibit biofilm formation, a key factor in antibiotic resistance. nih.gov
Table 1: Research Findings on Liposomal and Niosomal Delivery of Ciprofloxacin
| Carrier | Key Research Finding | Reference |
| Liposomes | Inhaled formulations provide controlled release and enhanced activity against P. aeruginosa. nih.gov | nih.gov |
| Chitosan-coated Liposomes | Showed a more pronounced effect against both Gram-positive and Gram-negative bacteria. dovepress.com | dovepress.com |
| Niosomes | Increased antibacterial activity, with a potential two-fold reduction in MIC against S. aureus and P. aeruginosa. nih.gov | nih.gov |
| Niosomes | High entrapment efficiency (up to 74%) and effective biofilm inhibition. nih.govnih.gov | nih.govnih.gov |
Polymeric nanoparticles are widely studied for ciprofloxacin delivery due to their biodegradability, biocompatibility, and ability to provide sustained drug release. nih.govdovepress.com
PLGA (Poly(lactic-co-glycolic acid)) nanoparticles have been shown to offer a steady and sustained release of ciprofloxacin, which is effective in eradicating bacterial biofilms. nih.gov For instance, ciprofloxacin-loaded PLGA nanoparticles have demonstrated a 95% reduction in P. aeruginosa biofilms after repeated application. nih.gov Combining PLGA with other polymers like poly(ε-caprolactone) (PCL) can result in high encapsulation efficiency and predictable, controlled release. dovepress.com
Chitosan , a natural polymer, is another promising material for ciprofloxacin nanoparticles. nih.gov Its inherent antibacterial properties and positive charge allow for strong interaction with negatively charged bacterial cell membranes, enhancing drug penetration. nih.gov Studies have shown that ciprofloxacin-loaded chitosan nanoparticles can reduce the MIC of the drug by 50% against E. coli and S. aureus. nih.govdovepress.com Coating PLGA nanoparticles with chitosan has been found to increase encapsulation efficiency and antibacterial and antibiofilm effects. nih.govresearchgate.net
Table 2: Research Findings on PLGA and Chitosan Nanoparticles for Ciprofloxacin Delivery
| Polymer | Key Research Finding | Reference |
| PLGA | Sustained release effectively eradicates P. aeruginosa biofilms. nih.gov | nih.gov |
| PLGA/PCL | High encapsulation efficiency and predictable controlled release. dovepress.com | dovepress.com |
| Chitosan | Reduced MIC of ciprofloxacin by 50% against E. coli and S. aureus. nih.govdovepress.com | nih.govdovepress.com |
| Chitosan-coated PLGA | Higher encapsulation efficiency and enhanced antibacterial/antibiofilm activity. nih.govresearchgate.net | nih.govresearchgate.net |
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are lipid-based systems that are solid at body temperature, offering advantages like high drug loading and controlled release. nih.govdovepress.com
Solid Lipid Nanoparticles (SLNs) have demonstrated the ability to provide controlled release of ciprofloxacin, with some formulations showing sustained release for up to 120 hours. nih.gov They can be formulated to have a small particle size, which helps in avoiding clearance by the reticuloendothelial system. nih.gov The encapsulation efficiency of ciprofloxacin in SLNs can be influenced by the production method and the lipids used. Cationic SLNs, in particular, have shown enhanced antibacterial activity due to better interaction with bacterial cell membranes.
Nanostructured Lipid Carriers (NLCs) are a second generation of lipid nanoparticles that incorporate both solid and liquid lipids. This composition creates a less ordered lipid matrix, which can lead to higher drug encapsulation efficiency and improved stability compared to SLNs. dovepress.comnih.gov Ciprofloxacin-loaded NLCs have shown high entrapment efficiency (up to 98.75%) and a biphasic release pattern, with an initial burst release followed by a more gradual, sustained release. dovepress.com
Table 3: Comparative Data on SLN and NLC Formulations for Ciprofloxacin
| Parameter | Solid Lipid Nanoparticles (SLNs) | Nanostructured Lipid Carriers (NLCs) | Reference |
| Composition | Solid lipid matrix | Blend of solid and liquid lipids | nih.govdovepress.com |
| Drug Release | Controlled release up to 120 hours | Biphasic: initial burst then sustained release | dovepress.comnih.gov |
| Encapsulation Efficiency | Variable, can be up to 85% with optimized methods | Generally high, reported up to 98.75% | dovepress.com |
| Key Advantage | Biocompatible, biodegradable, controlled release | Higher drug loading and stability than SLNs | nih.govdovepress.com |
Polymeric Nanoparticles (e.g., PLGA, Chitosan)
Microencapsulation Techniques (e.g., Microspheres)
Microencapsulation involves enclosing ciprofloxacin within microspheres to achieve controlled and sustained drug release. researchgate.netresearchgate.net Various polymers have been used for this purpose, including cellulose (B213188) acetate (B1210297) butyrate (B1204436) and pectin. researchgate.netglobalresearchonline.net
Studies have shown that ciprofloxacin-loaded microspheres can exhibit a zero-order release pattern, indicating a constant release rate over time. researchgate.net The encapsulation process can enhance the antibacterial activity of the drug against both Gram-positive and Gram-negative bacteria. researchgate.net The drug-to-polymer ratio is a critical factor that can influence the drug content and encapsulation efficiency of the microspheres. researchgate.net For instance, increasing the polymer concentration has been shown to increase the mean particle size and encapsulation efficiency. globalresearchonline.net Ionic gelation is one of the common methods used to prepare these microspheres. globalresearchonline.netimpactfactor.org
Table 4: Characteristics of Ciprofloxacin-Loaded Microspheres
| Polymer Used | Preparation Method | Key Findings | Reference |
| Cellulose Acetate Butyrate | Not specified in abstract | Zero-order release, enhanced antibacterial activity. | researchgate.net |
| Eudragit RS 100 & L 100 | Solvent Evaporation | Increased drug:polymer ratio led to higher yield and encapsulation. | researchgate.net |
| Pectin | Ionic Gelation | Increased polymer concentration led to larger particle size and higher encapsulation efficiency. | globalresearchonline.net |
| Carrageenan | Ionic Gelation | Yields from 46% to 89%; spherical shape. | impactfactor.org |
Hydrogel and Injectable Scaffold Formulations for Sustained Release (In Vitro, Animal Models)
Hydrogels and injectable scaffolds are three-dimensional polymer networks that can absorb large amounts of water or biological fluids, making them suitable for sustained drug delivery. ijnrd.orgresearchgate.net
Research has focused on developing hydrogel formulations of ciprofloxacin hydrochloride using various polymers like chitosan, gelatin, and carrageenan. ijnrd.orgresearchgate.net These hydrogels can provide a sustained release of the drug over several hours. ijnrd.orgresearchgate.net For example, a hydrogel composed of chitosan, gelatin, and iota carrageenan demonstrated sustained release of ciprofloxacin for about 10 hours, following a first-order kinetic model. ijnrd.orgresearchgate.net The porosity and swelling rate of these hydrogels can be tailored by adjusting the polymer concentrations. ijnrd.orgresearchgate.net
In animal models, ciprofloxacin-loaded hydrogels have shown promising results. For instance, a carbomer-based hydrogel containing ciprofloxacin and lidocaine (B1675312) was found to decrease the wound-healing period in a second-degree burn model in rats, associated with a faster rate of epithelialization and dermis reconstruction. conicet.gov.ar The hydrogel provided a moist environment and a therapeutic concentration of the antibiotic. conicet.gov.ar Another study using a chitosan/hydroxyapatite/κ-carrageenan complex showed a sustained release of ciprofloxacin over 120 hours, with the hydrogel nanocomposites exhibiting antibacterial activity against S. aureus and E. coli. nih.gov
Table 5: Research on Hydrogel and Scaffold Formulations for Ciprofloxacin
| Hydrogel/Scaffold Composition | Key In Vitro/In Vivo Finding | Reference |
| Chitosan/Gelatin/Iota Carrageenan | Sustained release over ~10 hours, following first-order kinetics. | ijnrd.orgresearchgate.net |
| Carbomer with Ciprofloxacin and Lidocaine | Decreased wound healing time in a rat burn model. | conicet.gov.ar |
| Chitosan/Hydroxyapatite/κ-Carrageenan | Sustained release over 120 hours with antibacterial activity. | nih.gov |
Targeted Delivery Strategies (e.g., ligand-mediated targeting to bacterial cells)
Targeted delivery strategies aim to increase the concentration of ciprofloxacin at the site of infection, thereby enhancing its efficacy and reducing systemic toxicity. nih.gov One approach is ligand-mediated targeting, where drug-loaded carriers are functionalized with ligands that specifically bind to receptors on bacterial cells. dovepress.com
Research has explored the use of host cell glycans as targeting ligands for liposomal ciprofloxacin to treat P. aeruginosa infections. nih.govacs.org This approach mimics the natural mechanism of bacterial binding to host cells. nih.gov In a mouse model of a surgical site infection, these targeted liposomes showed increased accumulation at the infection site and improved survival rates compared to non-targeted liposomes and free ciprofloxacin. nih.govacs.org
Another strategy involves using chitosan in nanoparticle formulations. The positive charge of chitosan facilitates adherence to the negatively charged bacterial cell membrane, thereby targeting the delivery of the encapsulated ciprofloxacin. nih.gov Furthermore, chitosan and dextran (B179266) sulfate (B86663) biopolymers have been used to create a capsule system for ciprofloxacin that targets Salmonella-containing vacuoles within cells. dovepress.com
Physicochemical Stability of Ciprofloxacin in Research Formulations (e.g., pH, temperature, light effects on formulation integrity)
The stability of ciprofloxacin dihydrochloride (B599025) in various research formulations is a critical factor influencing their design, shelf-life, and ultimate efficacy. The integrity of the compound is susceptible to environmental factors, primarily pH, temperature, and light.
Effect of pH: The solubility and stability of ciprofloxacin are highly dependent on the pH of the medium. Ciprofloxacin is an amphoteric molecule with pKa values of approximately 5.76–6.18 for the carboxylic acid group and 8.68–8.8 for the piperazine (B1678402) moiety. acs.orgfip.org It exhibits maximum solubility in acidic conditions (pH 4.0–5.0). fip.org As the pH increases towards the isoelectric point, the zwitterionic form predominates, leading to a significant decrease in solubility and potential precipitation. mdpi.com For instance, a 0.33% ciprofloxacin HCl solution was observed to precipitate at a pH of 5.48. mdpi.com In acidic aqueous solutions (pH 1.5-7.5), ciprofloxacin hydrochloride is reported to be stable for at least 14 days at room temperature. nih.gov However, a substantial loss of concentration can occur when the pH of a solution rises above 6. nih.gov The degradation of ciprofloxacin is also influenced by pH, with studies showing that acidic conditions (pH 3.5–4.6) can facilitate photodegradation. mdpi.com In contrast, some photocatalytic degradation studies have shown the lowest degradation at pH 2 and the highest at basic pH values between 9 and 11. nih.gov
Effect of Temperature: Temperature plays a significant role in the stability of ciprofloxacin formulations. Generally, increased temperatures can accelerate degradation kinetics. However, some studies have reported that fluoroquinolones can exhibit stability at temperatures up to 120°C. nih.gov One study on the photocatalytic degradation of ciprofloxacin found that, contrary to the general trend, degradation kinetics decreased with increasing temperature up to 60°C, possibly due to the increased stability of the fluoroquinolone under heat stress. nih.gov In a study of ciprofloxacin solutions in PVC minibags, the drug remained stable for 30 days when stored at 2°C to 8°C (refrigerated), 21°C to 24°C (room temperature), and 29°C to 31°C. nih.gov Specifically, solutions in 5% dextrose in water (D5W) and normal saline (NS) retained over 93.9% and 95.9% of the initial concentration, respectively, across these temperature ranges for 30 days. nih.gov Another study showed that ciprofloxacin hydrochloride nanoemulsions were chemically stable for three months at temperatures of 2-8°C, room temperature (22°C), 30°C, and 40°C. mdpi.com However, when subjected to dry heat at 80°C for 6 hours, degradation was observed. scirp.org
Effect of Light: Ciprofloxacin is known to be susceptible to photodegradation, which can reduce its antibacterial activity. nih.gov Exposure to both natural sunlight and artificial UV light can lead to the degradation of the molecule. nih.govscirp.orgresearchgate.net The primary photodegradation product is 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid. mdpi.com Studies have shown a 9% decrease in ciprofloxacin concentration after 96 hours of exposure to natural light. nih.gov Another study reported that exposure to a high-pressure mercury lamp in acidic aqueous solutions for over 5 hours resulted in significant degradation. mdpi.com The photodegradation process in the solid phase has been found to follow first-order reaction kinetics. nih.gov In one stability study, ciprofloxacin tablets exposed to UV light (365 nm) for 4 hours daily passed the content test for 44 days, whereas those exposed to sunlight failed. researchgate.net Another investigation showed degradation when the drug substance was exposed to sunlight for 8 hours. scirp.org
| Parameter | Condition | Observation | Reference |
|---|---|---|---|
| pH | pH 4.0 - 5.0 | Maximum solubility (> 40 mg/mL). | fip.org |
| pH > 5.48 | Precipitation of a 0.33% ciprofloxacin HCl solution. | mdpi.com | |
| pH > 6.0 | Substantial loss of concentration. | nih.gov | |
| pH 3.5 - 4.6 | Facilitates photodegradation. | mdpi.com | |
| Temperature | 2°C - 8°C, 21°C - 24°C, 29°C - 31°C | Stable for 30 days in PVC minibags (D5W and NS solutions). | nih.gov |
| Up to 60°C | Decreased photocatalytic degradation kinetics observed in one study. | nih.gov | |
| 80°C (dry heat) | Degradation observed after 6 hours. | scirp.org | |
| Light | Natural Light | 9% degradation after 96 hours. | nih.gov |
| Sunlight | Significant degradation observed after 8 hours. | scirp.org | |
| UV Light (254 nm & 356 nm) | Photodegradation observed; follows first-order kinetics in solid phase. | scirp.orgnih.gov |
In Vitro Release Kinetics from Novel Delivery Systems
The development of novel delivery systems for ciprofloxacin aims to control its release, prolong its therapeutic effect, and target specific sites of action. The in vitro release kinetics from these systems are a key indicator of their potential performance.
Hydrogel-Based Systems: Stimuli-responsive hydrogels, which can respond to changes in pH or temperature, have been extensively investigated for controlled ciprofloxacin release. acs.orgacs.org For instance, a pH-responsive deacetylated sphingan WL gum-based microgel showed higher ciprofloxacin release at pH 6.8 compared to pH 3.0. acs.org At 37°C, the cumulative release over 8 hours was 49.5% at pH 6.8 and 43.3% at pH 3.0. acs.org Thermoresponsive hydrogels, such as those based on poly(N-vinylcaprolactam), have also been shown to provide a controlled release of ciprofloxacin at body temperature (37°C). researchgate.net Gelatin-ciprofloxacin-montmorillonite composite hydrogels have demonstrated controlled release for up to 150 hours. nih.gov
Nanoparticle and Liposomal Systems: Solid lipid nanoparticles (SLNs) and liposomes offer promising platforms for the controlled delivery of ciprofloxacin. SLNs have been shown to provide a biphasic release pattern, characterized by an initial burst release followed by a sustained release phase. wiley.com One study found that ciprofloxacin-loaded SLNs exhibited a release that was best described by the Higuchi diffusion model. wiley.com Liposomal formulations of ciprofloxacin, particularly those designed for inhalation, have demonstrated zero-order release kinetics, which helps in prolonging the drug's residence time in the lungs. dovepress.com The release from liposomes can also be triggered by external stimuli; for example, temperature-sensitive liposomes can release over 90% of their ciprofloxacin content within 10 minutes at 41°C. tandfonline.com Exposure of liposomes containing nanocrystallized ciprofloxacin to a simulated digestive environment resulted in a 3.5-fold increase in drug release compared to non-digestive conditions. nih.gov
Polymeric Films and Nanofibers: Polymeric films and nanofibers provide another avenue for modulating ciprofloxacin release. Films made from recombinant elastin-like polymers (rELP) have been shown to release 80% of the entrapped ciprofloxacin in 209 minutes, indicating a modulated release. In contrast, sodium alginate-based films released the same amount in just 35 minutes, suggesting a more immediate release profile. mdpi.com Electrospun nanofibers composed of polymer blends, such as poly(methyl methacrylate) (PMMA) with hydrophilic polymers like polyvinyl alcohol (PVA) or chitosan, have been shown to provide sustained ciprofloxacin release over 18 days. acs.org
| Delivery System | Key Findings on Release Kinetics | Predominant Kinetic Model | Reference |
|---|---|---|---|
| pH-Responsive Hydrogels | Release is pH-dependent; higher release at pH 6.8 (49.5% in 8h) vs. pH 3.0 (43.3% in 8h). | - | acs.org |
| Thermoresponsive Hydrogels | Sustained release at body temperature (37°C). | First-Order | researchgate.netresearchgate.net |
| Solid Lipid Nanoparticles (SLNs) | Biphasic release: initial burst followed by sustained release. | Higuchi | wiley.com |
| Liposomes (Inhalation) | Zero-order release kinetics, prolonging drug residence time. | Zero-Order | dovepress.com |
| Polymeric Films (rELP vs. SA) | rELP films showed modulated release (t80% = 209 min); SA films showed immediate release (t80% = 35 min). | Lumped Model | mdpi.comresearchgate.net |
| Polymer Blend Nanofibers (PMMA/PVA) | Sustained release over 18 days. | Two-stage desorption process | acs.org |
| Star-Shaped PCL-PEG Hydrogels | Release governed by diffusion. | Korsmeyer-Peppas | nih.gov |
Computational Modeling of Drug Release
Computational and mathematical modeling are invaluable tools for understanding and predicting the release of ciprofloxacin from complex delivery systems. These models can describe the underlying release mechanisms, such as diffusion, swelling, and polymer degradation, and help in optimizing formulation parameters. researchgate.netrsc.org
Several mathematical models are frequently applied to analyze in vitro release data for ciprofloxacin:
Zero-Order Model: Describes a release rate that is independent of concentration. This is often the goal for controlled-release systems and has been observed in liposomal ciprofloxacin formulations. dovepress.com
First-Order Model: Describes a release rate that is dependent on the concentration of the drug remaining in the delivery system. This model was found to best fit the release from a chitosan/gelatin/iota carrageenan hydrogel. researchgate.net
Higuchi Model: This model describes drug release from a matrix system based on Fickian diffusion. It has been successfully applied to describe the release from ciprofloxacin-loaded solid lipid nanoparticles. wiley.com
Korsmeyer-Peppas Model: This is a more comprehensive model that can describe drug release from polymeric systems when the release mechanism is not well-known or when more than one type of release phenomenon is involved. The release exponent 'n' in this model provides insight into the release mechanism (e.g., Fickian diffusion, non-Fickian transport, or Case-II transport). This model has been found to be the best fit for ciprofloxacin release from star-shaped polycaprolactone–polyethylene glycol hydrogels and sodium alginate enriched blends. nih.govresearchgate.net
In addition to these common models, more specific models have been developed. For instance, a "Lumped" model was used to analyze the release from polymeric films, considering the combined effect of diffusion within the film and transfer to the release medium. mdpi.comresearchgate.net This model accurately described the release profiles from both recombinant elastin-like polymer (rELP) and sodium alginate (SA) films. mdpi.comresearchgate.net Another study on blended nanofibers proposed a mathematical model corresponding to a two-stage desorption process to explain the long-term sustained release of ciprofloxacin. acs.org
Computational modeling has also been used to understand the interactions between ciprofloxacin and the components of the delivery system at a molecular level. For example, modeling was used to confirm the electrostatic interactions between ciprofloxacin, montmorillonite, and gelatin polypeptides in a composite hydrogel, which influences the drug's release profile. nih.gov
Interactions with Microbial Communities and Evolutionary Dynamics
Impact on Non-Pathogenic Commensal Bacteria (In Vitro/Animal Models)
Ciprofloxacin (B1669076) administration significantly impacts the composition and density of non-pathogenic commensal bacteria. In studies involving healthy human volunteers, ciprofloxacin treatment led to a notable reduction in the total counts of commensal enterococci during therapy. oup.comoup.com For instance, the average density of enterococci in fecal samples decreased significantly during the treatment period compared to before and after treatment. oup.comoup.com This suggests that while not the primary target, commensal enterococcal populations are suppressed by the presence of the antibiotic. oup.comoup.com
Animal models further illuminate these effects. In murine models, ciprofloxacin treatment can alter the gut microbiota, although the extent of this disruption can be dose-dependent. asm.org Some studies have shown that at certain concentrations, ciprofloxacin may not induce a significant enough perturbation to disrupt colonization resistance against pathogens like Clostridium difficile. asm.org However, other research in mice has demonstrated that ciprofloxacin can lead to lower Shannon diversity in the gut microbiota. frontiersin.org
The impact on specific commensal species is also varied. In some murine studies, ciprofloxacin treatment resulted in a decrease in the prevalence of Bacteroides and an increase in Akkermansia and Lactobacillus. frontiersin.org The presence of commensal Escherichia coli has been shown to influence the colonization of pathogenic E. coli O157:H7, and ciprofloxacin treatment can affect the survival of both pathogenic and non-pathogenic strains in the murine intestine. researchgate.net Furthermore, the diet of the host can modulate the response of the gut microbiome to ciprofloxacin, with a Western-style diet leading to different compositional changes following antibiotic exposure compared to a control diet. nih.gov
In vitro models using fecal-derived microbial communities have shown that the response to ciprofloxacin can be predictive of in vivo compositional changes, including the resilience and sensitivity of individual Bacteroides species. nih.gov This highlights the intricate and species-specific effects of ciprofloxacin on the commensal microbiota.
Selective Pressure for Resistance Development in Mixed Cultures
The introduction of ciprofloxacin into a mixed microbial community exerts a strong selective pressure, favoring the survival and proliferation of resistant strains. This selection can occur even at concentrations significantly lower than the minimum inhibitory concentration (MIC). asm.orgmdpi.com Studies have demonstrated that ciprofloxacin concentrations as low as 1/100th of the MIC can select for resistance in Neisseria subflava. mdpi.com Similarly, for Escherichia coli, selection for resistant variants has been observed at drug levels substantially below the MIC. asm.org
In mixed bacterial communities, the presence of ciprofloxacin can reduce the selective concentration required to favor resistant organisms, especially when combined with other non-antibiotic drugs (NADs). biorxiv.org For example, the addition of metformin (B114582) or 17-β-estradiol has been shown to lower the concentration of ciprofloxacin needed to significantly increase the prevalence of the class 1 integron-integrase gene (intI1), a marker for antibiotic resistance. biorxiv.org
The environment in which bacteria are exposed to ciprofloxacin also plays a crucial role in the development of resistance. In well-mixed environments, there is a tendency for the selection of mutations conferring higher levels of resistance compared to structured environments like biofilms. nih.gov This suggests that the physical structure of the microbial habitat influences the evolutionary pathways to resistance under ciprofloxacin pressure.
Furthermore, exposure to sub-inhibitory concentrations of ciprofloxacin can lead to the development of low-level, multi-drug resistance. nih.gov In E. coli, exposure to concentrations as low as 30% of the MIC resulted in stable, low-level resistance not only to ciprofloxacin but also to other classes of antibiotics. nih.gov This indicates that even low levels of ciprofloxacin in the environment can drive the evolution and selection of multi-drug resistant strains within a mixed microbial population.
Horizontal Gene Transfer Facilitation by Ciprofloxacin Exposure
Ciprofloxacin exposure has been shown to facilitate the horizontal transfer of genetic material, including antimicrobial resistance genes, among bacteria. This process is a critical mechanism for the rapid dissemination of resistance in microbial communities. The antibiotic can trigger the SOS response in bacteria, a global response to DNA damage that can promote horizontal gene transfer (HGT). biorxiv.orgresearchgate.net
Studies have demonstrated that ciprofloxacin can increase the conjugation frequency of plasmids carrying resistance genes between different bacterial species. For instance, ciprofloxacin facilitates the transfer of extended-spectrum beta-lactamase (ESBL) plasmids from commensal Escherichia coli to ciprofloxacin-resistant Shigella sonnei. biorxiv.org This highlights the role of commensal bacteria as a reservoir of resistance genes that can be mobilized to pathogenic species under the selective pressure of ciprofloxacin. biorxiv.org
The co-transfer of different resistance determinants is also a significant concern. Research has shown the co-transfer of the plasmid-mediated quinolone resistance (PMQR) gene oqxAB with the ESBL gene blaCTX-M-14/55 on a single plasmid in Salmonella enteritidis. mdpi.com This underscores the potential for ciprofloxacin exposure to select for and spread multi-drug resistance plasmids.
Commensal Neisseria species, which are part of the normal oropharyngeal microbiota, can act as a reservoir for resistance genes that can be transferred to pathogenic Neisseria species like N. gonorrhoeae. mdpi.comnih.gov Evidence suggests that HGT plays a role in the acquisition of fluoroquinolone resistance-conferring mutations in the gyrA, gyrB, and parE genes of N. gonorrhoeae from commensal Neisseria. nih.gov
Alterations in Microbiome Composition and Function (Non-Human Models)
Ciprofloxacin administration leads to significant alterations in the composition and function of the microbiome in non-human models. These changes are often characterized by a reduction in microbial diversity and shifts in the relative abundance of specific bacterial taxa.
In murine models, ciprofloxacin treatment has been shown to cause gut dysbiosis. frontiersin.org Studies have observed a decrease in the number of operational taxonomic units (OTUs) and a reduction in the richness and diversity of the gut microbiota following ciprofloxacin gavage. frontiersin.org Specifically, the relative abundance of the phyla Firmicutes and Bacteroidetes, which are predominant in a healthy gut, can be altered. frontiersin.org
The impact on specific genera can be quite pronounced. For example, some studies in rats have reported a significant increase in the levels of Akkermansia and Bacteroides following ciprofloxacin treatment, while others have noted a decrease in Lactobacillus. frontiersin.orgfrontiersin.org In one study, combined therapy of ciprofloxacin and Neulasta in irradiated mice led to a decrease in Shannon diversity and persistent increases in Akkermansia and Bacteroides. frontiersin.org
Diet can also play a crucial role in modulating the effects of ciprofloxacin on the gut microbiome. A "Western-style" diet, high in fat and sugar, can lead to different shifts in the microbial community composition in response to ciprofloxacin compared to a control diet. nih.gov This suggests that host diet is a significant factor in determining the impact of this antibiotic on the gut ecosystem. nih.gov
Functionally, ciprofloxacin exposure can alter the transcriptional activity of the microbiome. In a murine model, ciprofloxacin induced diet-specific changes in the expression of various genes involved in cellular processes such as nutrient acquisition, stress responses, and capsular polysaccharide biosynthesis in commensal bacteria like Akkermansia muciniphila and Bacteroides thetaiotaomicron. nih.gov Interestingly, changes in carbohydrate-active enzyme (CAZyme) abundance were observed exclusively in mice on a control diet, indicating a diet-dependent functional response to the antibiotic. nih.gov
The table below summarizes the observed changes in microbial abundance in non-human models following ciprofloxacin exposure, as reported in various studies.
| Microbial Taxon | Observed Change | Animal Model | Reference |
| Akkermansia | Increase | Mouse, Rat | frontiersin.orgfrontiersin.org |
| Bacteroides | Increase/Decrease | Mouse, Rat | frontiersin.orgfrontiersin.org |
| Lactobacillus | Decrease/Increase | Mouse, Rat | frontiersin.orgfrontiersin.org |
| Shannon Diversity | Decrease | Mouse | frontiersin.org |
| OTU Richness | Decrease | Rat | frontiersin.org |
Evolutionary Ecology of Resistance Under Ciprofloxacin Pressure
The evolutionary ecology of bacterial resistance to ciprofloxacin is a complex process shaped by the interplay between the antibiotic's selective pressure, the genetic landscape of the bacteria, and the structure of the environment. The development of resistance often follows a stepwise trajectory, beginning with mutations that confer low-level resistance, which can then be followed by additional mutations leading to higher levels of resistance. asm.orgfrontiersin.org
A common initial step in the evolution of ciprofloxacin resistance involves mutations in the primary target genes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). asm.orgfrontiersin.orgnih.gov Single mutations in these genes can provide a moderate level of resistance. asm.org Subsequent mutations, often in genes regulating efflux pumps or in the secondary target enzyme, can then lead to high-level resistance. asm.orgfrontiersin.org
The environment in which bacteria evolve plays a critical role in shaping the evolutionary pathways to resistance. In well-mixed, planktonic populations, there is often a selective sweep of mutations in the primary drug targets, leading to high levels of resistance. nih.govelifesciences.org In contrast, in structured environments like biofilms, populations tend to acquire mutations in regulators of efflux pumps, resulting in lower levels of resistance but potentially higher fitness in the absence of the drug. elifesciences.org This suggests a trade-off between the level of resistance and fitness, which is influenced by the bacterial lifestyle. elifesciences.org
The concept of collateral sensitivity, where resistance to one antibiotic leads to increased susceptibility to another, is an important aspect of the evolutionary ecology of resistance. oup.com For example, the evolution of resistance to the β-lactam piperacillin (B28561) in Pseudomonas aeruginosa can sometimes be re-sensitized by switching to ciprofloxacin. oup.com However, the predictability of collateral sensitivity can be limited and appears to be drug-dependent. oup.com
The initial fitness costs associated with ciprofloxacin resistance mutations can be ameliorated by compensatory mutations over time, leading to the evolutionary instability of collateral susceptibility networks. nih.gov This highlights the dynamic nature of resistance evolution and the challenges in predicting long-term evolutionary trajectories.
Interactions with Bacterial Quorum Sensing Systems
Ciprofloxacin has been shown to interact with bacterial quorum sensing (QS) systems, which are cell-to-cell communication networks that regulate various processes, including virulence and biofilm formation. who.intnih.govfrontiersin.orgnih.govscielo.br The nature of this interaction can be complex, with ciprofloxacin sometimes inhibiting and at other times stimulating QS-related activities, depending on the bacterial species and the concentration of the antibiotic.
In Pseudomonas aeruginosa, sub-inhibitory concentrations of ciprofloxacin have been reported to inhibit biofilm production in some clinical isolates. who.int This effect may be linked to the downregulation of QS-related genes. who.int The addition of N-acyl-homoserine lactones (AHLs), the signaling molecules in many Gram-negative QS systems, has been shown to increase the number of persister cells in P. aeruginosa cultures treated with ciprofloxacin, suggesting a link between QS and antibiotic tolerance. frontiersin.orgscielo.br Furthermore, a copper-ciprofloxacin complex has demonstrated anti-quorum sensing activity against P. aeruginosa, leading to a significant reduction in biofilm formation. nih.gov
Conversely, in Staphylococcus aureus, sub-inhibitory concentrations of ciprofloxacin can stimulate biofilm formation. nih.gov This effect appears to be dependent on the agrC gene, which encodes a key receptor in the S. aureus Agr quorum sensing system. nih.gov It is hypothesized that ciprofloxacin binds to the AgrC protein, thereby inhibiting the Agr system and leading to an increase in biofilm formation. nih.gov
The table below summarizes the effects of ciprofloxacin on quorum sensing-related phenotypes in different bacteria.
| Bacterium | Phenotype | Effect of Ciprofloxacin | Reference |
| Pseudomonas aeruginosa | Biofilm Formation | Inhibition (in some isolates) | who.int |
| Pseudomonas aeruginosa | Persister Cell Formation | Increased with AHL addition | frontiersin.orgscielo.br |
| Staphylococcus aureus | Biofilm Formation | Stimulation | nih.gov |
These findings indicate that ciprofloxacin can modulate bacterial social behaviors through its interaction with QS systems, which can have significant implications for the treatment of infections involving these pathogens.
Cross-Resistance and Co-Resistance Mechanisms in Microbial Ecosystems
The presence of ciprofloxacin in microbial ecosystems can select for bacteria with cross-resistance and co-resistance mechanisms, contributing to the broader challenge of antimicrobial resistance.
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. nih.goveuropa.eu A primary example of cross-resistance relevant to ciprofloxacin involves multidrug efflux pumps. nih.govmdpi.com These pumps can actively transport a wide range of compounds, including ciprofloxacin and other classes of antibiotics, out of the bacterial cell. frontiersin.org Overexpression of these pumps, often due to mutations in their regulatory genes, can lead to reduced susceptibility to both ciprofloxacin and other unrelated antibiotics. nih.govelifesciences.org For instance, exposure to certain biocides like chlorhexidine (B1668724) has been shown to induce cross-resistance to ciprofloxacin in some bacterial strains, often hypothesized to be due to the upregulation of efflux pumps. mdpi.com
Co-resistance refers to the situation where genes conferring resistance to different antimicrobials are located on the same mobile genetic element, such as a plasmid or transposon. europa.eufrontiersin.org When a bacterium is exposed to ciprofloxacin, it selects for the maintenance and spread of plasmids that carry not only ciprofloxacin resistance genes (e.g., qnr genes) but also genes for resistance to other classes of antibiotics. mdpi.com For example, the co-transfer of a plasmid-mediated quinolone resistance gene (oqxAB) with an extended-spectrum β-lactamase gene (blaCTX-M-14/55) has been observed in Salmonella enteritidis. mdpi.com This means that the use of ciprofloxacin can inadvertently select for resistance to cephalosporins.
The table below provides examples of cross-resistance and co-resistance involving ciprofloxacin.
| Resistance Mechanism | Type | Description | Associated Antibiotics | Reference |
| Multidrug Efflux Pumps (e.g., AcrAB-TolC) | Cross-resistance | A single pump expels multiple types of antibiotics. | Fluoroquinolones, tetracyclines, chloramphenicol, β-lactams | nih.govmdpi.comfrontiersin.org |
| PMQR and ESBL genes on the same plasmid | Co-resistance | Genes for resistance to different antibiotic classes are physically linked and transferred together. | Fluoroquinolones (e.g., ciprofloxacin) and Cephalosporins (e.g., ceftriaxone) | mdpi.com |
The selection for these mechanisms by ciprofloxacin in diverse microbial ecosystems, from the human gut to the external environment, facilitates the persistence and spread of multidrug-resistant bacteria.
Q & A
Q. What validated analytical methods are recommended for quantifying ciprofloxacin dihydrochloride in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) is the gold standard for quantification, as outlined in pharmacopeial protocols. The USP method specifies using a C18 column, a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (88:12), and UV detection at 278 nm. Peak area ratios of the sample to the reference standard (USP Ciprofloxacin Hydrochloride RS) are used for calculations . Spectrophotometric methods, such as first-derivative UV at 293 nm, are also validated for simultaneous quantification in multi-drug formulations .
Q. How should this compound solutions be prepared and stored to ensure stability?
For oral solutions, the USP recommends dissolving 50 mg/mL of this compound in a solvent mixture (e.g., water and hydrochloric acid), followed by filtration and addition of a stabilizing agent like sucrose. The solution must be stored in light-resistant, airtight containers at 2–8°C and used within 50 days to avoid hydrolysis or photodegradation .
Q. What are the critical parameters for ensuring reproducibility in chromatographic assays?
Key parameters include:
- Column conditioning : Pre-equilibration with the mobile phase for ≥30 minutes.
- Standard preparation : Using anhydrous reference standards (water content ≤1.5%) to avoid titration errors .
- Injection volume consistency : ±2% deviation tolerance for replicate injections .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound assay data between HPLC and spectrophotometric methods?
Discrepancies often arise from matrix effects (e.g., excipients interfering with UV absorption) or incomplete dissolution. To address this:
Q. What experimental design strategies optimize this compound extraction from environmental samples?
Hydrophobic deep eutectic solvents (DES), such as a 2:1 molar ratio of dodecanoic acid:decanoic acid, achieve >95% extraction efficiency for ciprofloxacin from water. A central composite design with variables like pH, DES volume, and agitation time is recommended. Post-extraction, DES can be recycled via activated carbon adsorption for sustainability .
Q. How do efflux pump inhibitors enhance ciprofloxacin efficacy against resistant bacterial strains?
Co-administration with inhibitors like PAβN dihydrochloride (MC-207,110) reduces ciprofloxacin’s minimum inhibitory concentration (MIC) by 2–4× in resistant E. coli. Experimental protocols involve:
Q. What advanced spectral techniques differentiate this compound from structurally similar APIs?
Non-gated laser-induced breakdown spectroscopy (LIBS) coupled with principal component analysis (PCA) can distinguish ciprofloxacin from analogs (e.g., cetirizine dihydrochloride) based on elemental fingerprints (e.g., fluorine emission lines at 685 nm). Hierarchical clustering of LIBS data improves classification accuracy in heterogeneous samples .
Methodological Considerations
Q. How should researchers handle hygroscopicity-related errors in this compound assays?
- Karl Fischer titration : Mandatory for reference standards to quantify water content (USP limits: 4.5–6.5% for monohydrate forms).
- Desiccant storage : Use airtight containers with silica gel to prevent hydration changes during weighing .
Q. What statistical approaches validate method robustness in stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
